Saringosterol
Description
from a Chilean brown algae, Lessonia nigrescens; structure in first source
Structure
2D Structure
3D Structure
Properties
CAS No. |
6901-60-6 |
|---|---|
Molecular Formula |
C29H48O2 |
Molecular Weight |
428.7 g/mol |
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5-hydroxy-5-propan-2-ylhept-6-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H48O2/c1-7-29(31,19(2)3)17-12-20(4)24-10-11-25-23-9-8-21-18-22(30)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-8,19-20,22-26,30-31H,1,9-18H2,2-6H3/t20-,22+,23+,24-,25+,26+,27+,28-,29?/m1/s1 |
InChI Key |
OPGVEUGCNGNPSX-SVSQYMGHSA-N |
Isomeric SMILES |
C[C@H](CCC(C=C)(C(C)C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |
Canonical SMILES |
CC(C)C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)(C=C)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Saningosterol; Saringosterol; Seringosterol; Cystosphaerol; |
Origin of Product |
United States |
Foundational & Exploratory
Saringosterol: A Technical Guide to its Discovery, Extraction, and Biological Significance in Brown Seaweed
For Researchers, Scientists, and Drug Development Professionals
Abstract
Saringosterol, a phytosterol found in brown seaweeds (Phaeophyceae), has emerged as a compound of significant interest within the scientific and pharmaceutical communities. Initially identified as an oxygenated derivative of fucosterol, this compound, particularly the 24(S)-saringosterol epimer, has demonstrated potent and selective agonist activity for the Liver X Receptor β (LXRβ). This activity underpins its diverse reported biological effects, including neuroprotection, anti-inflammatory, anti-atherosclerotic, and anti-cancer properties. This technical guide provides an in-depth overview of the discovery of this compound in brown seaweed, detailed experimental protocols for its extraction, purification, and characterization, a summary of its biological activities with a focus on key signaling pathways, and a compilation of quantitative data to support further research and development.
Introduction to this compound
This compound, chemically known as (3β,24S)-stigmasta-5,28-diene-3,24-diol, is a naturally occurring oxysterol found predominantly in brown algae. Its discovery has paved the way for investigating novel therapeutic strategies targeting LXR-mediated pathways without the adverse effects associated with synthetic pan-LXR agonists[1]. The selective activation of LXRβ by 24(S)-saringosterol is a key attribute, as LXRβ is ubiquitously expressed, including in the brain, and its activation is linked to the regulation of cholesterol homeostasis, inflammation, and cellular proliferation[2].
Extraction, Purification, and Characterization of this compound
Extraction from Brown Seaweed
The initial step in obtaining this compound involves its extraction from dried and powdered brown seaweed, commonly from species of the Sargassum genus.
Experimental Protocol: Ultrasound-Assisted Extraction
-
Sample Preparation: Dry the brown seaweed (e.g., Sargassum fusiforme) at 55°C in a vacuum oven to a constant weight and grind it into a fine powder.
-
Solvent System: Prepare a chloroform/methanol (CHCl3:MeOH) solution, with an optimal ratio of 2:3 (v/v) demonstrating high extraction efficiency[3][4].
-
Extraction Process:
-
Add the powdered seaweed to the CHCl3:MeOH solvent system at a sample-to-solvent ratio of 1:20 (g/mL)[5].
-
Perform ultrasound-assisted extraction for 15 minutes[3][4].
-
Separate the extract from the solid residue by centrifugation or filtration.
-
Repeat the extraction process three times to ensure maximum yield[6].
-
-
Solvent Removal: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator at 45°C to obtain the crude lipid extract[6].
Saponification
Saponification is a crucial step to remove interfering lipids and chlorophylls from the crude extract.
Experimental Protocol: Saponification
-
Reagent Preparation: Prepare a solution of 1.85 M potassium hydroxide (KOH) in ethanol[3][4].
-
Saponification Reaction:
-
Extraction of Unsaponifiables:
-
After saponification, add distilled water to the mixture.
-
Perform liquid-liquid extraction with a nonpolar solvent such as n-hexane or diethyl ether to separate the unsaponifiable matter containing this compound.
-
Wash the organic layer with distilled water to remove any remaining soap.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the unsaponifiable fraction.
-
Purification by High-Speed Countercurrent Chromatography (HSCCC)
HSCCC is an effective technique for the preparative separation and purification of this compound from the complex unsaponifiable fraction[4][6].
Experimental Protocol: HSCCC Purification
-
Solvent System: A two-phase solvent system of n-hexane-acetonitrile-methanol (5:5:6, v/v/v) is optimal for the separation of this compound[4][6].
-
HSCCC Operation:
-
Dissolve the unsaponifiable fraction in the selected solvent system.
-
Introduce the sample into the HSCCC system.
-
Operate the HSCCC with the lower phase as the mobile phase at a defined flow rate.
-
Monitor the effluent using a UV detector.
-
-
Fraction Collection and Analysis: Collect the fractions corresponding to the this compound peak. Evaporate the solvent and analyze the purity of the isolated this compound using High-Performance Liquid Chromatography (HPLC)[6].
Characterization
The structural confirmation of purified this compound is achieved through spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure of this compound, with the data being compared to literature values for confirmation[6][7].
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is employed for the identification and quantification of this compound in the seaweed extracts. The sterols are typically derivatized to their trimethylsilyl (TMS) ethers before analysis[8][9].
Quantitative Data of this compound in Brown Seaweed
The concentration of this compound can vary significantly depending on the species of brown seaweed, the season of harvest, and the geographical location.
| Brown Seaweed Species | This compound Content (µg/g dry weight) | Fucosterol Content (mg/g dry weight) | Reference |
| Sargassum fusiforme (Hijiki) | 20.94 ± 3.00 | - | [8] |
| Sargassum muticum | 32.95 ± 2.91 | 1.48 ± 0.11 | [8] |
| Undaria pinnatifida (Wakame) | 32.4 ± 15.25 | - | [8] |
| Ascophyllum nodosum | 22.09 ± 3.45 | - | [8] |
| Fucus vesiculosus | 18.04 ± 0.52 | - | [8] |
| Fucus serratus | 19.47 ± 9.01 | - | [8] |
| Saccharina japonica (Kombu) | Lower than S. fusiforme and U. pinnatifida | - | [3] |
| Brown Seaweed Species | Total Sterol Content (mg/g dry weight) | This compound (% of total sterols) | Reference |
| Sargassum fusiforme (Hijiki) | 2.601 ± 0.171 | 13.9 ± 3.3 | [3] |
| Undaria pinnatifida (Wakame) | 1.845 ± 0.137 | 17.9 ± 3.2 | [3] |
| Saccharina japonica (Kombu) | 1.171 ± 0.243 | 16.2 ± 9.0 | [3] |
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, primarily attributed to its function as a selective LXRβ agonist.
Neuroprotective Effects and Alzheimer's Disease
This compound has shown promise in the context of Alzheimer's disease by modulating pathways involved in amyloid-beta (Aβ) clearance and neuroinflammation.
-
LXRβ Activation: 24(S)-saringosterol is a potent activator of LXRβ[10]. This activation leads to the increased expression of LXR target genes such as Apolipoprotein E (ApoE) and ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1), which are involved in cholesterol efflux and Aβ clearance.
Experimental Workflow: LXR Activation Assay
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of Side Chain Oxidized Sterols as Novel Liver X Receptor Agonists with Therapeutic Potential in the Treatment of Cardiovascular and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. One-Step Preparative Separation of Phytosterols from Edible Brown Seaweed Sargassum horneri by High-Speed Countercurrent Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Phytosterols in Seaweeds: An Overview on Biosynthesis to Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 9. 24(S)-Saringosterol Prevents Cognitive Decline in a Mouse Model for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 24(S)-Saringosterol from edible marine seaweed Sargassum fusiforme is a novel selective LXRβ agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Saringosterol: A Deep Dive into its Biological Activity and Therapeutic Potential
A Technical Whitepaper for Researchers and Drug Development Professionals
Introduction
Saringosterol, a phytosterol primarily isolated from brown seaweeds of the Sargassum genus, has emerged as a compound of significant interest in the scientific community.[1][2][3] Its diverse biological activities, including neuroprotective, anti-inflammatory, anti-atherosclerotic, and anti-cancer properties, position it as a promising candidate for therapeutic development.[1][4][5] This technical guide provides a comprehensive overview of the current understanding of this compound's biological activity and its underlying mechanisms of action, with a focus on quantitative data, experimental methodologies, and visual representations of key pathways.
Core Biological Activity: Selective LXRβ Agonism
The primary mechanism underpinning many of this compound's observed biological effects is its function as a selective agonist for the Liver X Receptor beta (LXRβ), a nuclear receptor crucial for regulating cholesterol homeostasis and inflammation.[2][6][7] Specifically, the 24(S) epimer of this compound has been identified as a more potent activator of LXRβ compared to the 24(R) epimer.[2][7] This selectivity for LXRβ over LXRα is a key advantage, as activation of LXRα is associated with undesirable side effects such as hepatic steatosis (fatty liver) and hypertriglyceridemia.[8][9] this compound's ability to activate LXRβ without these adverse effects makes it a particularly attractive therapeutic candidate.[8][9][10]
Quantitative Data Summary
The following tables summarize the key quantitative data from various studies on this compound's biological activities.
Table 1: In Vivo Neuroprotective and Anti-inflammatory Effects
| Model System | This compound Dosage | Duration | Key Findings | Reference |
| APPswePS1ΔE9 mice (Alzheimer's model) | 0.5 mg/25 g body weight/day (oral gavage) | 10 weeks | Prevented cognitive decline; Prevented the increase of the inflammatory marker Iba1 in the cortex (p < 0.001).[11][12][13][14][15] | [11][12][13][14][15] |
| ApoE-deficient mice (Atherosclerosis model) | Not specified | 2 weeks | Reduced atherosclerotic plaque burden.[1][16] | [1][16] |
Table 2: In Vitro Gene Expression and Cellular Effects
| Cell Line | This compound Concentration | Incubation Time | Effect | Reference |
| CCF-STTG1 (glial cells) | 1.25–7.5 µM | 6, 24, and 48 hours | Dose-dependent increase in the expression of LXR target genes ABCA1, ABCG1, and APOE.[11][12] | [11][12] |
| RAW264.7 (macrophage-derived foam cells) | Not specified | Not specified | Reduced total cellular cholesterol content; Altered expression of LXR-regulated genes (ABCA1, ABCG1, IDOL).[1] | [1] |
Table 3: LXR Transactivation Activity
| Compound | LXRα Fold Activation | LXRβ Fold Activation | Reference |
| This compound (mixture of epimers) | 3.81 ± 0.15 | 14.40 ± 1.10 | [2][7] |
| 24(S)-saringosterol | Not specified | 3.50 ± 0.17 | [2][7] |
| 24(R)-saringosterol | Not specified | 1.63 ± 0.12 | [2][7] |
Table 4: Anticancer Activity (IC50 Values)
| Compound | Cell Line | IC50 Value | Reference |
| This compound Acetate | MCF-7 (breast cancer) | 63.16 ± 3.6 μg/mL | [17][18] |
| This compound | DU145 (prostate cancer) | Inactive | [19] |
| This compound | PC3 (prostate cancer) | Inactive | [19] |
| This compound | LNCaP (prostate cancer) | Weak activity | [19] |
Table 5: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Bacteria | MIC Range | Reference |
| This compound | Staphylococcus aureus | 4-32 mg/mL | [20] |
| This compound | Streptococcus mutans | 4-32 mg/mL | [20] |
| This compound | Escherichia coli | Inactive at 4-32 mg/mL | [20] |
| This compound | Mycobacterium tuberculosis | 0.25, 1.0, and 0.125 μg/mL for different epimers | [5] |
Mechanisms of Action and Signaling Pathways
Neuroprotection and Anti-inflammation in Alzheimer's Disease
In the context of Alzheimer's disease, this compound's neuroprotective effects are primarily attributed to its anti-inflammatory properties mediated by LXRβ activation.[11][13] It has been shown to prevent the increase of Iba1, a marker for microglial activation, in the cortex of Alzheimer's disease mouse models.[11][12][14][15] While some studies suggest it can reduce amyloid-β (Aβ) deposition, others indicate that it prevents cognitive decline independently of Aβ plaque load.[9][11][13][15] The activation of LXRβ by this compound also upregulates genes involved in reverse cholesterol transport, such as ABCA1 and ABCG1, which may play a role in mitigating cholesterol dyshomeostasis associated with Alzheimer's pathology.[6]
This compound's neuroprotective mechanism via LXRβ activation.
Anti-Atherosclerotic Effects
This compound's anti-atherosclerotic activity is also linked to its LXRβ agonism.[1][8][16] By activating LXRβ, it promotes reverse cholesterol transport, leading to a reduction in cholesterol accumulation in macrophages and the formation of foam cells, a key event in the development of atherosclerotic plaques.[1][8] It has been shown to reduce atherosclerotic plaque burden in ApoE-deficient mice.[1][16]
Anticancer Activity
This compound and its acetate derivative have demonstrated anticancer properties by inducing apoptosis in various cancer cell lines.[17][18][21] In human lung adenocarcinoma (A549) cells, this compound acetate was found to induce apoptosis and sub-G1 phase cell cycle arrest.[21] This was associated with an increased expression of pro-apoptotic proteins like Bax and cleaved caspase-3, and a decreased expression of the anti-apoptotic protein Bcl-xL.[21] In MCF-7 breast cancer cells, this compound acetate also induced mitochondria-mediated apoptosis.[17][18][22]
Proposed apoptotic pathway induced by this compound Acetate.
Antioxidant and Antimicrobial Activities
This compound has also been reported to possess antioxidant properties, contributing to its overall health benefits.[5][20] Additionally, it has shown antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus mutans.[20]
Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature.
In Vivo Alzheimer's Disease Mouse Model
-
Animal Model: Male APPswePS1ΔE9 mice and wildtype C57BL/6J littermates.[11][12][13]
-
Treatment: Daily oral gavage of 0.5 mg of 24(S)-saringosterol per 25 g of body weight for 10 weeks.[11][12][13] The vehicle control consisted of 0.5% methylcellulose containing 1% ethanol and 2% Tween.[11]
-
Cognitive Assessment: Object recognition and object location tasks.[11][12]
-
Biochemical Analysis:
-
Sterol Analysis: Gas chromatography/mass spectrometry of serum and brain tissue.[11][12]
-
Immunohistochemistry: Quantification of Aβ plaques and inflammatory markers (e.g., Iba1) in brain tissue.[11][12]
-
Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) of LXR target genes in the hippocampus.[11][12]
-
Lipid Analysis: Oil-Red-O staining for hepatic lipid quantification.[11][12]
-
References
- 1. mdpi.com [mdpi.com]
- 2. 24(S)-Saringosterol from edible marine seaweed Sargassum fusiforme is a novel selective LXRβ agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applications of Antioxidant Secondary Metabolites of Sargassum spp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. saringocognition.com [saringocognition.com]
- 5. Phytosterols in Seaweeds: An Overview on Biosynthesis to Biomedical Applications [mdpi.com]
- 6. saringocognition.com [saringocognition.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound from Sargassum fusiforme Modulates Cholesterol Metabolism and Alleviates Atherosclerosis in ApoE-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Edible seaweed-derived constituents: an undisclosed source of neuroprotective compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 24(S)-Saringosterol Prevents Cognitive Decline in a Mouse Model for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 15. research.rug.nl [research.rug.nl]
- 16. This compound from Sargassum fusiforme Modulates Cholesterol Metabolism and Alleviates Atherosclerosis in ApoE-Deficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. This compound Acetate from a Popular Edible Seaweed, Hizikia Fusiformis Attenuated Proliferation of Human Lung Adenocarcinoma Epithelial Cells (A549 Cells) via Apoptosis Signaling Pathway[v1] | Preprints.org [preprints.org]
- 22. researchgate.net [researchgate.net]
Saringosterol: A Selective LXRβ Agonist for Advanced Research and Drug Development
An In-depth Technical Guide
Abstract
Saringosterol, a naturally occurring phytosterol isolated from the edible marine seaweed Sargassum fusiforme, has emerged as a potent and selective agonist for the Liver X Receptor β (LXRβ).[1][2][3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its characterization. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of selective LXRβ modulation in metabolic and inflammatory diseases. The selective activation of LXRβ by this compound offers a promising therapeutic strategy, potentially avoiding the lipogenic side effects associated with pan-LXR agonists.[2][5]
Introduction to this compound and Liver X Receptors
Liver X Receptors (LXRs) are nuclear receptors that play a pivotal role in regulating cholesterol homeostasis, fatty acid metabolism, and inflammatory responses.[6][7] There are two isoforms, LXRα and LXRβ, which are encoded by distinct genes and exhibit different tissue distribution patterns. LXRα is predominantly expressed in the liver, adipose tissue, intestine, and macrophages, while LXRβ is ubiquitously expressed.[7][8] Both isoforms form a heterodimer with the retinoid X receptor (RXR) and, upon activation by oxysterols or synthetic ligands, bind to LXR response elements (LXREs) in the promoter region of target genes to modulate their expression.
The therapeutic potential of LXR agonists in conditions like atherosclerosis has been well-documented.[7] However, the clinical development of pan-LXR agonists has been hampered by their tendency to induce hepatic steatosis (fatty liver) and hypertriglyceridemia, primarily through the activation of LXRα in the liver.[6] This has led to a focused search for selective LXRβ agonists that could retain the beneficial anti-atherosclerotic and anti-inflammatory properties while minimizing the undesirable lipogenic effects.
This compound, specifically the 24(S) epimer, has been identified as a novel, naturally derived selective LXRβ agonist.[1][2][3][4] Its unique chemical structure allows for preferential activation of LXRβ, making it a valuable tool for research and a promising lead compound for the development of new therapeutics.
Quantitative Data on this compound Activity
The following tables summarize the quantitative data on the activity of this compound and its epimers in various in vitro assays, as reported in the scientific literature.
Table 1: LXR Transactivation Activity of this compound and its Epimers
| Compound | Concentration | LXRα Activation (fold change vs. control) | LXRβ Activation (fold change vs. control) | Reference |
| This compound (epimeric mixture) | 30 µM | 3.81 ± 0.15 | 14.40 ± 1.10 | [2] |
| 24(S)-Saringosterol | Not specified | - | 3.50 ± 0.17 | [2][3] |
| 24(R)-Saringosterol | Not specified | - | 1.63 ± 0.12 | [2][3] |
Table 2: Effect of this compound on LXR Target Gene Expression in Various Cell Lines
| Cell Line | Treatment | Target Gene | mRNA Expression (fold change vs. control) | Reference |
| HEK293T | This compound (30 µM) | ABCA1 | Significant increase | [9] |
| ABCG1 | Significant increase | [9] | ||
| SREBP-1c | Significant increase | [9] | ||
| HepG2 | This compound (30 µM) | ABCG1 | Significant increase | [9] |
| SREBP-1c | Significant increase | [9] | ||
| THP-1 monocytes | This compound (30 µM) | ABCA1 | Significant increase | [9] |
| ABCG1 | Significant increase | [9] | ||
| THP-1 derived macrophages | This compound (30 µM) | ABCA1 | Significant increase | [9] |
| ABCG1 | Significant increase | [9] | ||
| RAW264.7 macrophages | This compound (30 µM) | ABCA1 | Significant increase | [9] |
| ABCG1 | Significant increase | [9] | ||
| Caco-2 | This compound (30 µM) | ABCA1 | Significant increase | [9] |
| ABCG1 | Significant increase | [9] |
Signaling Pathways and Experimental Workflows
LXRβ Signaling Pathway
The following diagram illustrates the general signaling pathway of LXRβ. Upon binding to an agonist like this compound, LXRβ forms a heterodimer with RXR and translocates to the nucleus. This complex then binds to LXREs on target genes, leading to the recruitment of coactivators and subsequent gene transcription. This pathway plays a crucial role in reverse cholesterol transport and the suppression of inflammatory responses.
Caption: LXRβ Signaling Pathway Activation by this compound.
Experimental Workflow for Characterizing this compound
The diagram below outlines a typical experimental workflow to characterize the activity of this compound as a selective LXRβ agonist.
References
- 1. Transient transfection protocol for HEK293T cells [euromabnet.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 24(S)-Saringosterol from edible marine seaweed Sargassum fusiforme is a novel selective LXRβ agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are LXR agonists and how do they work? [synapse.patsnap.com]
- 8. Liver X receptor - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Saringosterol: A Novel LXRβ Agonist for the Management of Atherosclerosis
A Technical Whitepaper on its Potential Anti-Atherosclerotic Effects
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Atherosclerosis, a chronic inflammatory disease characterized by lipid accumulation in the arterial wall, remains a leading cause of cardiovascular morbidity and mortality worldwide.[1][2] A critical event in the pathogenesis of atherosclerosis is the dysregulation of cholesterol homeostasis, leading to the formation of macrophage-derived foam cells.[1][3] Liver X receptors (LXRs), particularly the LXRβ isoform, have emerged as promising therapeutic targets due to their central role in regulating cholesterol transport, efflux, and catabolism.[1][3][4] Saringosterol, a phytosterol derived from the edible marine seaweed Sargassum fusiforme, has been identified as a potent and selective LXRβ agonist.[1][3][5] Preclinical studies demonstrate that this compound significantly reduces atherosclerotic plaque burden, improves serum lipid profiles, and modulates the expression of key genes involved in cholesterol metabolism without the adverse hepatic effects associated with pan-LXR agonists.[1][2][3] This document provides a comprehensive technical overview of the current evidence supporting the anti-atherosclerotic potential of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used in its evaluation.
Mechanism of Action: LXRβ-Mediated Cholesterol Homeostasis
This compound exerts its anti-atherogenic effects primarily by selectively activating LXRβ.[1][5] As a ligand-activated transcription factor, LXRβ regulates a suite of genes that govern cholesterol absorption, efflux, and excretion across multiple tissues, including macrophages, the liver, and the intestine.[1][3]
Unlike pan-LXR agonists such as T0901317, which activate both LXRα and LXRβ and can lead to undesirable side effects like hepatic steatosis and hypertriglyceridemia, this compound's selectivity for LXRβ appears to bypass these adverse effects.[1][4] The activation of LXRβ by this compound initiates a multi-pronged approach to restoring cholesterol balance:
-
In Macrophages: It inhibits foam cell formation by promoting reverse cholesterol transport (RCT). This is achieved by upregulating the expression of ATP-binding cassette transporters ABCA1 and ABCG1, which facilitate cholesterol efflux to apoA-I and HDL particles.[3] Simultaneously, it induces the expression of the Inducible Degrader of the LDL Receptor (IDOL), which leads to the degradation of the LDL receptor (LDLR), thereby reducing cholesterol uptake.[3]
-
In the Liver: It enhances the conversion of cholesterol to bile acids, a major pathway for cholesterol elimination, by increasing the expression of Cytochrome P450 7A1 (CYP7A1).[1][3] It also promotes biliary cholesterol excretion by upregulating the transporters ABCG5 and ABCG8.[1][3]
-
In the Intestine: It reduces the absorption of dietary cholesterol by downregulating the Niemann-Pick C1-Like 1 (NPC1L1) transporter and enhances trans-intestinal cholesterol excretion via ABCG5 and ABCG8.[1][4]
The signaling cascade initiated by this compound is depicted below.
Caption: this compound's multi-tissue mechanism via LXRβ activation.
Preclinical Evidence: Quantitative Data
In Vivo Efficacy in ApoE-Deficient Mice
The anti-atherosclerotic effects of this compound were evaluated in ApoE-knockout (ApoE-/-) mice, a widely used model for spontaneous hyperlipidemia and atherosclerosis.[3] The study demonstrated a significant reduction in atherosclerotic plaque formation and favorable modulation of lipid profiles.
Table 1: Effects of this compound on Atherosclerotic Plaque Formation in ApoE-/- Mice
| Parameter | Control Group (Vehicle) | This compound Group | Reduction vs. Control |
| Aortic Lesion Area (%) | ~30% | ~15% | ~50% |
| Aortic Root Plaque Area (μm²) | ~400,000 | ~200,000 | ~50% |
Data are approximated from graphical representations in Yan et al., 2021.[3]
Table 2: Effects of this compound on Serum and Hepatic Lipid Profiles in ApoE-/- Mice
| Lipid Parameter | Control Group (Vehicle) | This compound Group | % Change vs. Control |
| Serum Total Cholesterol (TC) | High | Significantly Reduced | ↓ |
| Serum LDL-Cholesterol (LDL-C) | High | Significantly Reduced | ↓ |
| Serum HDL-Cholesterol (HDL-C) | Low | No Significant Change | ~ |
| Serum Triglycerides (TG) | Normal | Reduced | ↓ |
| Hepatic Total Cholesterol (TC) | High | No Significant Change | ~ |
| Hepatic Triglycerides (TG) | High | Reduced | ↓ |
Qualitative summary based on statistical significance reported in Yan et al., 2021. This compound treatment showed favorable effects on serum and hepatic TG levels, unlike the pan-LXR agonist T0901317 which increased them.[3]
In Vitro Efficacy in Macrophage-Derived Foam Cells
Experiments using RAW264.7 macrophage-derived foam cells confirmed the direct effects of this compound on cholesterol metabolism at a cellular level.
Table 3: Effects of this compound on Macrophage Cholesterol Metabolism
| Parameter | Measurement | Control | This compound | % Change vs. Control |
| Gene Expression | ABCA1 mRNA | Baseline | Significantly Increased | ↑ |
| ABCG1 mRNA | Baseline | Significantly Increased | ↑ | |
| IDOL mRNA | Baseline | Significantly Increased | ↑ | |
| Cellular Cholesterol | Total Cholesterol Content | High | Significantly Reduced | ↓ |
Qualitative summary based on statistical significance reported in Yan et al., 2021.[3][4]
Experimental Protocols
In Vivo Atherosclerosis Mouse Model
The primary in vivo study utilized a well-established protocol to induce and treat atherosclerosis.[3][4]
-
Animal Model: Male ApoE-knockout (ApoE-/-) mice.
-
Diet: Mice were fed a high-fat diet with added cholesterol for a total of 12 weeks to induce atherosclerotic plaque development.
-
Treatment Groups: During the final 2 weeks of the diet regimen, mice were randomly assigned to one of three groups (n=7 per group):
-
Control (CT): Oral administration of vehicle once daily.
-
This compound (SRS): Oral administration of this compound once daily.
-
Positive Control (T0): Oral administration of the pan-LXR agonist T0901317 once daily.
-
-
Atherosclerotic Lesion Analysis:
-
En Face Analysis: Aortas were dissected, opened longitudinally, and stained with Sudan IV to visualize lipid-rich lesions. The total plaque area was quantified as a percentage of the total aortic surface area.
-
Aortic Root Analysis: The aortic root was sectioned and stained with Oil Red O to quantify the plaque burden in cross-sections.
-
-
Biochemical Analysis: Serum and liver samples were collected to measure levels of total cholesterol, LDL-C, HDL-C, and triglycerides.[3]
-
Gene Expression Analysis: Peritoneal macrophages, liver tissue, and intestinal tissue were harvested for quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of LXR-target genes.[1][4]
Caption: Experimental workflow for the in vivo ApoE-/- mouse study.
In Vitro Macrophage Foam Cell Assay
This assay was performed to directly assess the effect of this compound on macrophage lipid accumulation.[3][4]
-
Cell Line: RAW264.7 murine macrophage cell line.
-
Foam Cell Induction: Macrophages were incubated with oxidized low-density lipoprotein (ox-LDL) to induce lipid accumulation and transformation into foam cells.
-
Treatment: Foam cells were treated with either this compound, T0901317, or a vehicle control.
-
Analysis:
-
Gene Expression: RNA was extracted from the treated cells, and qRT-PCR was performed to quantify the relative mRNA expression of LXR target genes (ABCA1, ABCG1, IDOL).
-
Cholesterol Content: Total cellular cholesterol content was measured to determine the effect of the treatments on lipid accumulation.[4]
-
Summary and Future Directions
This compound presents a compelling profile as a potential therapeutic agent for atherosclerosis.[2] Its selective activation of LXRβ allows it to effectively reduce atherosclerotic plaque development and improve lipid metabolism without inducing the adverse lipogenic effects seen with non-selective LXR agonists.[1][3] The mechanism of action is robust, involving the coordinated regulation of cholesterol efflux, uptake, catabolism, and absorption in key metabolic tissues.
Future research should focus on:
-
Pharmacokinetics and Bioavailability: Detailed studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
Long-term Safety and Efficacy: Chronic dosing studies in various animal models to confirm long-term safety and sustained anti-atherosclerotic effects.
-
Combination Therapies: Investigating potential synergistic effects when combined with standard-of-care therapies such as statins.
-
Clinical Translation: Designing and conducting human clinical trials to validate the preclinical findings and establish a safe and effective dose for the prevention and treatment of atherosclerosis.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound from Sargassum fusiforme Modulates Cholesterol Metabolism and Alleviates Atherosclerosis in ApoE-Deficient Mice [pubmed.ncbi.nlm.nih.gov]
- 3. This compound from Sargassum fusiforme Modulates Cholesterol Metabolism and Alleviates Atherosclerosis in ApoE-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Marine Compounds and Age-Related Diseases: The Path from Pre-Clinical Research to Approved Drugs for the Treatment of Cardiovascular Diseases and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Saringosterol: A Technical Guide to Natural Sources and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Saringosterol is a marine-derived phytosterol that has garnered significant attention within the scientific community for its potential therapeutic applications. Notably, 24(S)-saringosterol has been identified as a selective agonist for the Liver X Receptor Beta (LXRβ), a key regulator of cholesterol homeostasis and inflammation.[1][2] This activity underscores its potential in the development of novel treatments for neurodegenerative diseases like Alzheimer's and for managing atherosclerosis.[3][4] This technical guide provides an in-depth overview of the natural sources of this compound, its biosynthetic pathway, and the experimental protocols for its isolation and analysis.
Natural Sources of this compound
This compound is predominantly found in marine brown algae (Phaeophyceae).[5] It is often present alongside its precursor, fucosterol. The concentration of these phytosterols can vary depending on the species, geographical location, and seasonal conditions.[6][7] Edible seaweeds, particularly from the Sargassum genus, are among the richest known sources.
Key brown algae species reported to contain this compound include:
While brown algae are the primary source, minor amounts have also been detected in some green algae, such as Ulva lactuca. However, red algae (Rhodophyceae) are generally not considered a source, as their principal sterol is cholesterol.[6][7]
Quantitative Data on this compound Content
The following table summarizes the quantitative analysis of this compound and its precursor, fucosterol, in various brown seaweed species as reported in the literature. All values are presented in micrograms (µg) or milligrams (mg) per gram of dry weight (DW).
| Seaweed Species | This compound Content (µg/g DW) | Fucosterol Content (mg/g DW) | Reference |
| Sargassum muticum | 32.95 ± 2.91 | 1.48 ± 0.11 | [6][7][10] |
| Undaria pinnatifida | 32.4 ± 15.25 | Not specified | [6][7][10] |
| Ascophyllum nodosum | 22.09 ± 3.45 | Not specified | [6][7][10] |
| Sargassum fusiforme | 20.94 ± 3.00 | Not specified | [6][7][10] |
| Fucus serratus | 19.47 ± 9.01 | Not specified | [6][7] |
| Fucus vesiculosus | 18.04 ± 0.52 | Not specified | [6][7][10] |
| Sargassum horneri | ~10.3 (from 300mg extract) | ~79 (from 300mg extract) | [9][11] |
| Saccharina japonica | Variable | Variable | [8] |
Biosynthesis of this compound
The biosynthesis of this compound is a multi-step process that begins with the general phytosterol pathway and concludes with a likely non-enzymatic conversion from its direct precursor, fucosterol.
General Phytosterol Pathway to Cycloartenol
Like other phytosterols in photosynthetic organisms, the pathway originates from acetyl-CoA via the mevalonate (MVA) pathway.[5] Key steps include the synthesis of 2,3-oxidosqualene, which serves as a crucial precursor for all sterols. In plants and algae, 2,3-oxidosqualene is cyclized by cycloartenol synthase (CAS) to form cycloartenol, distinguishing it from the animal and fungal pathways that use lanosterol synthase to produce lanosterol.[5][12][13]
Conversion of Cycloartenol to Fucosterol
Following the formation of cycloartenol, a series of enzymatic reactions, including demethylations at C4 and C14, isomerization of the cyclopropyl ring, and alkylation of the side chain, lead to the formation of various phytosterols. The synthesis of fucosterol, a C29 sterol, involves two methylation steps on the sterol side chain, catalyzed by sterol C-24 methyltransferases (SMT) .[5][14] The pathway proceeds through several intermediates, such as 24-methylenecholesterol, which is subsequently methylated to produce fucosterol, the predominant sterol in brown algae.[1]
Final Conversion to this compound
Current evidence strongly suggests that the final step in the formation of this compound is a non-enzymatic transformation of fucosterol.[15][16] This conversion is believed to be a photo-oxidation process.[15] Studies have shown that exposing lipid extracts containing fucosterol to sunlight or UV light can lead to the quantitative conversion to this compound, whereas exposing pure fucosterol to UV light alone does not yield the same result. This indicates that other constituents within the seaweed extract are required to facilitate this conversion.[6][10][15]
Caption: General biosynthetic pathway from cycloartenol to this compound.
Experimental Protocols
The isolation and quantification of this compound from brown algae involve several key steps, from initial extraction to final analysis.
Protocol 1: Extraction and Saponification
This protocol outlines a general method for extracting and saponifying total lipids from dried seaweed powder to yield unsaponifiable matter containing phytosterols.
-
Sample Preparation:
-
Wash fresh seaweed with distilled water and air-dry in the shade.
-
Grind the dried seaweed into a fine powder (e.g., using a kitchen mill) and pass it through a 20-mesh sieve.
-
Store the powder at -80°C until use.[8]
-
-
Lipid Extraction (Optimized Method):
-
Weigh 750 mg of dried seaweed powder.
-
Add the powder to a suitable volume of a chloroform/methanol solvent mixture (e.g., 2:3 v/v).
-
Perform ultrasound-assisted extraction for approximately 15 minutes to enhance efficiency.[8]
-
Alternatively, reflux extraction with 95% ethanol at 85°C for 2.5 hours can be used, repeating the process three times.[9]
-
Centrifuge the mixture and collect the supernatant (the organic phase).
-
Evaporate the solvent under vacuum to yield the total lipid extract.
-
-
Saponification:
-
To the dried lipid extract, add a solution of potassium hydroxide (KOH) in ethanol (e.g., 1.65 mL of 1.85 M KOH).[8]
-
Heat the mixture (e.g., at 60-80°C) with stirring for a duration of 1 to 14.5 hours to hydrolyze esterified sterols and triglycerides. Saponification also effectively removes interfering chlorophylls and lipids.[8][9]
-
After saponification, allow the mixture to cool.
-
-
Extraction of Unsaponifiables:
-
Partition the saponified mixture by adding water and a non-polar solvent like n-hexane or diethyl ether.
-
Mix thoroughly and allow the layers to separate.
-
Collect the upper organic layer containing the unsaponifiable matter (including this compound and other phytosterols).
-
Repeat the extraction of the aqueous layer multiple times to ensure complete recovery.
-
Combine the organic extracts, wash with water to remove residual alkali, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude phytosterol fraction.
-
Protocol 2: Purification and Analysis
This protocol describes methods for purifying this compound from the crude extract and its subsequent quantification.
-
Purification (Chromatographic Methods):
-
Silica Gel Column Chromatography: The crude extract can be subjected to silica gel column chromatography. Elute with a gradient of solvents, typically starting with a non-polar solvent like petroleum ether or n-hexane and gradually increasing the polarity with ethyl acetate.[17]
-
High-Speed Countercurrent Chromatography (HSCCC): For preparative separation, HSCCC is a highly effective technique. A two-phase solvent system, such as n-hexane-acetonitrile-methanol (e.g., 5:5:6 v/v), can be used to separate phytosterols based on their partition coefficients, yielding high-purity fractions of fucosterol and this compound.[9][11]
-
-
Quantification and Structural Elucidation:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a standard method for identifying and quantifying sterols. Prior to analysis, the sterol fractions are derivatized to form trimethylsilyl (TMS) ethers to increase their volatility. The samples are then analyzed by GC-MS, and compounds are identified based on their retention times and mass spectra compared to authentic standards.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and quantification. Specific proton signals can be used for the simultaneous quantitation of total phytosterols and individual components like fucosterol and this compound without the need for derivatization. For this compound, a characteristic signal can be observed around δ 5.80 (ddd) for the H-28 proton.[8][18]
-
Caption: Experimental workflow for this compound extraction and analysis.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound from Sargassum fusiforme Modulates Cholesterol Metabolism and Alleviates Atherosclerosis in ApoE-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phytosterols in Seaweeds: An Overview on Biosynthesis to Biomedical Applications [mdpi.com]
- 6. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 7. pure.eur.nl [pure.eur.nl]
- 8. Extraction and Quantitation of Phytosterols from Edible Brown Seaweeds: Optimization, Validation, and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 24(R, S)-Saringosterol - From artefact to a biological medical agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Dual biosynthetic pathways to phytosterol via cycloartenol and lanosterol in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biosynthesis of Cholesterol and Other Sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Phytosterol Profiles, Genomes and Enzymes – An Overview [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Phytosterol Profiles, Genomes and Enzymes – An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
Preliminary In Vitro Studies of Saringosterol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of preliminary in vitro research on Saringosterol, a phytosterol primarily found in brown seaweed. The document synthesizes key findings related to its mechanisms of action, focusing on its potential therapeutic applications in neurodegenerative diseases, atherosclerosis, and oncology. It includes quantitative data from various studies, detailed experimental protocols, and visualizations of key biological pathways and workflows.
Neuroprotective Effects and Alzheimer's Disease Modulation
This compound, particularly the 24(S) epimer, has demonstrated significant neuroprotective properties in vitro, primarily through its interaction with Liver X Receptors (LXRs). These studies highlight its potential to mitigate key pathological features of Alzheimer's disease (AD).
LXR-Mediated Gene Expression
In vitro studies have consistently shown that 24(S)-saringosterol is a selective agonist for LXRβ.[1][2] This activation leads to the upregulation of LXR target genes that are crucial for cholesterol homeostasis and amyloid-beta (Aβ) clearance.
Incubation of human astrocytoma cells (CCF-STTG1) with 24(S)-saringosterol resulted in a dose-dependent increase in the expression of ABCA1, ABCG1, and APOE, genes essential for lipid transport.[3][4]
Table 1: Effect of 24(S)-Saringosterol on LXR Target Gene Expression in CCF-STTG1 Cells
| Gene | Concentration (µM) | Incubation Time | Fold Change vs. Control |
| ABCA1 | 1.25 - 7.5 | 6h, 24h, 48h | Increased (dose-dependent)[3] |
| ABCG1 | 1.25 - 7.5 | 6h, 24h, 48h | Increased (dose-dependent)[3] |
| APOE | 1.25 - 7.5 | 6h, 24h, 48h | Increased (dose-dependent)[3] |
*Note: The referenced study reported statistically significant increases (p ≤ 0.05 to *p ≤ 0.001) but presented the data graphically. The table reflects the observed dose-dependent trend.
Modulation of Amyloid-Beta Pathology
In vitro models have shown that 24(S)-saringosterol can directly impact Aβ pathology. It has been demonstrated to reduce the secretion of neuronal Aβ and enhance its clearance by microglia, the primary immune cells of the central nervous system.[3][5] The proposed mechanism involves astrocyte-microglia crosstalk, where this compound stimulates astrocytes to secrete Apolipoprotein E (ApoE), which in turn enhances the phagocytic clearance of Aβ by microglia.[6]
Caption: this compound's neuroprotective mechanism in Alzheimer's Disease.
Experimental Protocols
1.3.1 Cell Culture and Treatment:
-
Cell Line: CCF-STTG1 human astrocytoma cells.
-
Culture Medium: DMEM/F-12 medium supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells were incubated with 24(S)-saringosterol at concentrations ranging from 1.25 to 7.5 µM for 6, 24, and 48 hours. A synthetic LXR agonist (T0901317) was used as a positive control.[3][4]
1.3.2 Quantitative Real-Time PCR (qRT-PCR) for Gene Expression:
-
RNA Extraction: Total RNA was isolated from the treated CCF-STTG1 cells.
-
cDNA Synthesis: RNA was reverse-transcribed into cDNA.
-
PCR Amplification: qRT-PCR was performed using specific primers for ABCA1, ABCG1, and APOE.
-
Normalization: Gene expression levels were normalized to a stable housekeeping gene (e.g., SDHA).
-
Quantification: The fold change in gene expression was calculated relative to the vehicle-treated control group.[3][4]
References
- 1. 24(S)-Saringosterol from edible marine seaweed Sargassum fusiforme is a novel selective LXRβ agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound from Sargassum fusiforme Modulates Cholesterol Metabolism and Alleviates Atherosclerosis in ApoE-Deficient Mice [mdpi.com]
- 3. 24(S)-Saringosterol Prevents Cognitive Decline in a Mouse Model for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. saringocognition.com [saringocognition.com]
Methodological & Application
Application Notes and Protocols for Saringosterol Extraction and Purification from Marine Algae
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saringosterol, a phytosterol found predominantly in brown marine algae (Phaeophyceae), has garnered significant interest within the scientific community. This interest stems from its potential therapeutic applications, including its role as a selective Liver X Receptor β (LXRβ) agonist, which is pivotal in the regulation of cholesterol metabolism and has implications for atherosclerosis treatment.[1][2][3] This document provides detailed application notes and experimental protocols for the extraction and purification of this compound from marine algae, tailored for researchers, scientists, and professionals in drug development.
Application Notes
This compound is often found alongside other sterols, most notably fucosterol, its precursor.[4] The choice of extraction and purification methodology is critical and can significantly impact the yield and purity of the final product. Key considerations include the species of algae, the solvent system employed, and the purification strategy. Brown algae such as various Sargassum species (S. fusiforme, S. horneri, S. glaucescens) and Undaria pinnatifida are primary sources for this compound extraction.[1][4][5][6]
Conventional solid-liquid extraction methods using organic solvents are common, but modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer improved efficiency, reduced solvent consumption, and shorter extraction times.[7][8] Purification is typically a multi-step process involving saponification to remove lipids and chlorophylls, followed by chromatographic techniques.[1] High-Speed Countercurrent Chromatography (HSCCC) has emerged as a powerful one-step preparative method for separating structurally similar sterols like this compound and fucosterol.[1]
Experimental Protocols
Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE) with Saponification
This protocol is adapted from a study that optimized phytosterol extraction from edible brown seaweeds.[5]
1. Sample Preparation:
-
Collect fresh marine algae (e.g., Sargassum fusiforme).
-
Wash the seaweed with distilled water to remove salts and debris.
-
Air-dry the seaweed in the shade or use a freeze-dryer.
-
Grind the dried seaweed into a fine powder and pass it through a 20-mesh sieve.[5]
2. Extraction:
-
Weigh 750 mg of the dried seaweed powder.
-
Add the powder to 30 mL of a chloroform/methanol (CHCl3-MeOH) solution with a 2:3 (v/v) ratio.[5]
-
Subject the mixture to ultrasound-assisted extraction for 15 minutes.[5]
-
After extraction, centrifuge the mixture and collect the supernatant (the organic phase).
-
Dry the organic phase under a vacuum to obtain the total lipid extract.
3. Saponification and Purification:
-
To the dried lipid extract, add 1.65 mL of 1.85 M potassium hydroxide (KOH) in ethanol.[5]
-
Allow the saponification reaction to proceed for 14.5 hours to hydrolyze esterified sterols and remove fatty acids.[5]
-
After saponification, perform a liquid-liquid extraction with a non-polar solvent like n-hexane to isolate the unsaponifiable matter, which contains the phytosterols.
-
Wash the organic phase with water to remove residual KOH and other water-soluble impurities.
-
Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent to yield the total phytosterol fraction.
4. Analysis:
-
The resulting phytosterol mixture can be analyzed and quantified using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[5][9]
Protocol 2: High-Speed Countercurrent Chromatography (HSCCC) for Preparative Separation
This protocol is based on a method developed for the one-step separation of phytosterols from Sargassum horneri.[1]
1. Crude Extract Preparation:
-
Extract 500 g of dried and powdered Sargassum horneri with 2 L of 95% ethanol at 85°C for 2.5 hours under reflux. Repeat this extraction three times.[1]
-
Combine the ethanol extracts and evaporate to dryness using a rotary evaporator at 45°C. This will yield a crude extract.[1]
-
Saponify 30 g of the crude extract with 100 mL of 10% ethanolic potassium hydroxide to remove lipids and chlorophylls.[1]
2. HSCCC Separation:
-
Prepare a two-phase solvent system of n-hexane-acetonitrile-methanol (5:5:6, v/v/v).[1]
-
Equilibrate the HSCCC instrument with the two-phase solvent system. The upper phase serves as the stationary phase, and the lower phase is the mobile phase.
-
Dissolve 300 mg of the saponified crude extract in a suitable volume of the solvent mixture.
-
Inject the sample into the HSCCC system.
-
Perform the separation at an optimized rotational speed and a flow rate of the mobile phase.
-
Collect fractions and monitor the eluent using an appropriate detector (e.g., UV detector).
3. Identification and Quantification:
-
Combine the fractions containing the purified this compound based on the chromatogram.
-
Evaporate the solvent from the collected fractions.
-
Confirm the identity and purity of this compound using NMR spectroscopy and High-Performance Liquid Chromatography (HPLC).[1]
Quantitative Data
The following tables summarize quantitative data from various studies on this compound extraction and purification.
Table 1: this compound Content in Various Marine Algae
| Marine Algae Species | This compound Content (µg/g dry weight) | Fucosterol Content (mg/g dry weight) | Reference |
| Sargassum fusiforme (Hijiki) | 20.94 ± 3.00 | - | [4] |
| Undaria pinnatifida (Wakame) | 32.4 ± 15.25 (harvested in Feb) | 1.48 ± 0.11 | [4] |
| Sargassum muticum | 32.95 ± 2.91 (harvested in Oct) | - | [4] |
| Ascophyllum nodosum | 22.09 ± 3.45 | - | [4] |
| Fucus vesiculosus | 18.04 ± 0.52 | - | [4] |
| Fucus serratus | 19.47 ± 9.01 | - | [4] |
| Ulva lactuca | 10.3 | 0.29 | [10] |
Table 2: Comparison of Phytosterol Extraction Yields from Sargassum fusiforme (Hijiki)
| Extraction Method | Total Sterols (mg/g DW) | Fucosterol (mg/g DW) | This compound (mg/g DW) | Reference |
| Optimized UAE & Saponification | 2.642 ± 0.046 | 1.598 ± 0.047 | - | [5] |
| Modified Folch's Method | 1.887 ± 0.077 | 1.258 ± 0.106 | - | [5] |
| 95% Ethanol-based Method | 0.849 ± 0.047 | 0.499 ± 0.040 | - | [5] |
Table 3: Yield and Purity from HSCCC Purification of Sargassum horneri Extract
| Compound | Yield from 300 mg Crude Extract (mg) | Purity (%) | Reference |
| This compound | 3.1 | > 85% | [1] |
| Fucosterol | 23.7 | > 85% | [1] |
Visualizations
Caption: Experimental workflow for this compound extraction and purification.
Caption: Proposed signaling pathway of this compound via LXRβ activation.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound from Sargassum fusiforme Modulates Cholesterol Metabolism and Alleviates Atherosclerosis in ApoE-Deficient Mice [mdpi.com]
- 4. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 5. mdpi.com [mdpi.com]
- 6. phcogres.com [phcogres.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Phytosterols in Seaweeds: An Overview on Biosynthesis to Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.eur.nl [pure.eur.nl]
Application Notes and Protocols for the Isolation of Saringosterol from Sargassum fusiforme
Audience: Researchers, scientists, and drug development professionals.
Introduction
Saringosterol, a phytosterol found in the edible brown algae Sargassum fusiforme, has garnered significant scientific interest due to its potential therapeutic properties. It has been identified as a selective liver X receptor β (LXRβ) agonist, playing a role in cholesterol metabolism and exhibiting anti-atherosclerotic effects.[1][2][3] Furthermore, research suggests its potential in preventing cognitive decline and its anti-tubercular, antidepressant-like, and anti-obesity activities.[1][4] These diverse bioactivities make this compound a compound of interest for drug development. This document provides a detailed protocol for the isolation and purification of this compound from Sargassum fusiforme, along with relevant quantitative data and a diagram of its mechanism of action.
Quantitative Data
The following table summarizes the reported yield of this compound from Sargassum fusiforme.
| Parameter | Value | Species | Reference |
| This compound Content | 20.94 ± 3.00 µg/g (dry weight) | Sargassum fusiforme | [5][6] |
Experimental Protocols
This protocol outlines a comprehensive procedure for the extraction, purification, and identification of this compound from dried Sargassum fusiforme.
Extraction
This step aims to extract the total lipid fraction, including phytosterols, from the seaweed.
-
Materials and Reagents:
-
Dried Sargassum fusiforme powder
-
90% Ethanol (or Chloroform/Methanol, 2:1 v/v)
-
Rotary evaporator
-
Filter paper
-
-
Optimized Protocol:
-
Weigh the dried Sargassum fusiforme powder.
-
Suspend the powder in 90% ethanol at a sample weight to solvent volume ratio of 1:20.[7]
-
Heat the mixture to 60°C and maintain for 4 hours with continuous stirring.[7]
-
After extraction, filter the mixture to separate the solvent from the seaweed residue.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.
-
Purification
The crude extract contains a mixture of compounds. The following chromatographic steps are designed to isolate this compound.
-
2.1. Silica Gel Chromatography (Initial Fractionation)
-
Materials and Reagents:
-
Silica gel (for column chromatography)
-
Glass column
-
Solvents: Petroleum ether, Ethyl acetate
-
-
Protocol:
-
Prepare a silica gel column.
-
Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.
-
Elute the column with a step gradient of increasing polarity, starting with petroleum ether and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine fractions containing the sterol mixture, which typically elutes in the mid-polarity range.
-
-
-
2.2. Sephadex LH-20 Chromatography (Size Exclusion)
-
Materials and Reagents:
-
Sephadex LH-20
-
Solvents: Dichloromethane/Methanol (1:1 v/v)
-
-
Protocol:
-
Pack a column with Sephadex LH-20 and equilibrate with the mobile phase (Dichloromethane/Methanol, 1:1).
-
Load the combined sterol fractions from the silica gel step onto the column.
-
Elute with the same solvent system to separate compounds based on size.
-
Collect fractions and analyze by TLC to identify those containing this compound.
-
-
-
2.3. Recrystallization (Final Purification)
-
Materials and Reagents:
-
Suitable solvent for recrystallization (e.g., Methanol, Acetone)
-
-
Protocol:
-
Dissolve the this compound-containing fractions in a minimal amount of hot solvent.
-
Allow the solution to cool slowly to room temperature, then place it at 4°C to promote crystallization.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Dry the purified this compound crystals.
-
-
-
2.4. (Optional) Semi-preparative HPLC (for Epimer Separation)
Identification and Characterization
The identity and purity of the isolated this compound should be confirmed using spectroscopic methods.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Infrared (IR) Spectroscopy: To identify functional groups.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the isolation of this compound from Sargassum fusiforme.
Caption: Workflow for this compound Isolation.
Signaling Pathway
This compound has been identified as a selective agonist for Liver X Receptor β (LXRβ), which plays a crucial role in cholesterol homeostasis.
Caption: this compound's LXRβ Signaling Pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 24(S)-Saringosterol from edible marine seaweed Sargassum fusiforme is a novel selective LXRβ agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 24(S)-Saringosterol Prevents Cognitive Decline in a Mouse Model for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.eur.nl [pure.eur.nl]
- 6. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of Saringosterol in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of Saringosterol, a phytosterol derived from the brown seaweed Sargassum fusiforme, in various mouse models. The protocols and data presented herein are collated from preclinical studies investigating the therapeutic potential of this compound, particularly its 24(S) epimer, in neurodegenerative diseases and atherosclerosis.
Introduction
This compound has emerged as a promising bioactive compound with selective agonist activity for the Liver X Receptor β (LXRβ).[1][2] LXRs are nuclear receptors that play a crucial role in regulating cholesterol homeostasis, inflammation, and lipid metabolism.[3][4] Unlike pan-LXR agonists that can induce adverse effects such as hepatic steatosis (fatty liver), 24(S)-Saringosterol preferentially activates LXRβ, offering a safer therapeutic window.[1][3] In vivo studies in mouse models have demonstrated its potential to mitigate disease pathology without the undesirable side effects associated with non-selective LXR activation.[1][3]
Applications in Mouse Models
The primary applications of in vivo this compound administration in mouse models have focused on two key areas:
-
Alzheimer's Disease (AD): In the APPswePS1ΔE9 mouse model of AD, 24(S)-Saringosterol has been shown to prevent cognitive decline.[5][6] Its neuroprotective effects are attributed to its ability to modulate neuroinflammation and cholesterol metabolism within the central nervous system.[2][5]
-
Atherosclerosis: In Apolipoprotein E-deficient (ApoE-/-) mice, a model for atherosclerosis, this compound administration has been demonstrated to reduce atherosclerotic plaque burden and improve lipid profiles.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo studies of 24(S)-Saringosterol in mouse models.
Table 1: Effects of 24(S)-Saringosterol on Cognitive Function and Neuropathology in APPswePS1ΔE9 Mice
| Parameter | Mouse Model | Treatment Group | Dosage & Duration | Outcome | Significance | Reference(s) |
| Cognitive Function | APPswePS1ΔE9 | 24(S)-Saringosterol | 0.5 mg/25 g body weight/day for 10 weeks | Prevention of cognitive decline in Object Recognition and Object Location tasks | p < 0.05 | [5][7] |
| Amyloid-β (Aβ) Plaque Load | APPswePS1ΔE9 | 24(S)-Saringosterol | 0.5 mg/25 g body weight/day for 10 weeks | No significant effect on Aβ plaque load | - | [5][7] |
| Microglial Activation (Iba1) | APPswePS1ΔE9 | 24(S)-Saringosterol | 0.5 mg/25 g body weight/day for 10 weeks | Prevention of the increase in the inflammatory marker Iba1 in the cortex | p < 0.001 | [5][6][7] |
| Hepatic Neutral Lipid Content | APPswePS1ΔE9 | 24(S)-Saringosterol | 0.5 mg/25 g body weight/day for 10 weeks | No induction of hepatic steatosis | - | [5][6] |
Table 2: Effects of this compound on Atherosclerosis and Lipid Profile in ApoE-/- Mice
| Parameter | Mouse Model | Treatment Group | Dosage & Duration | Outcome | Reference(s) |
| Atherosclerotic Plaque Area | ApoE-/- | This compound | 50 mg/kg/day for 2 weeks | Significant reduction in atherosclerotic plaque burden | [1][8] |
| Serum Total Cholesterol | ApoE-/- | This compound | 50 mg/kg/day for 2 weeks | Significant decrease compared to control | [1] |
| Serum LDL-C | ApoE-/- | This compound | 50 mg/kg/day for 2 weeks | Reduction in LDL-C levels | [1] |
| Hepatic Steatosis | ApoE-/- | This compound | 50 mg/kg/day for 2 weeks | Did not exacerbate hepatic steatosis | [1][3] |
Experimental Protocols
Protocol for Alzheimer's Disease Model (APPswePS1ΔE9)
Objective: To assess the effect of 24(S)-Saringosterol on cognitive function and neuropathology in a mouse model of Alzheimer's disease.
Materials:
-
24(S)-Saringosterol[5]
-
Vehicle control (e.g., phosphate-buffered saline)[8]
-
Oral gavage needles
-
Equipment for behavioral testing (Object Recognition Task, Object Location Task)[5][7]
-
Materials for immunohistochemistry (anti-Aβ and anti-Iba1 antibodies)[5][7]
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week prior to the experiment.
-
Group Allocation: Randomly assign mice to the following groups:
-
Drug Preparation and Administration:
-
Behavioral Testing:
-
Sample Collection and Analysis:
-
At the end of the study, euthanize the mice and collect brain and liver tissues.
-
Analyze brain tissue for Aβ plaque load and microglial activation (Iba1) using immunohistochemistry.[5][7]
-
Perform qRT-PCR on hippocampal tissue to assess the expression of LXR target genes.[5]
-
Quantify hepatic lipid content using Oil-Red-O staining to assess for steatosis.[5][7]
-
Protocol for Atherosclerosis Model (ApoE-/-)
Objective: To evaluate the effect of this compound on the development of atherosclerosis and on lipid metabolism.
Materials:
-
ApoE-knockout (ApoE-/-) mice[1]
-
This compound[1]
-
Vehicle control (e.g., phosphate-buffered saline)[8]
-
Oral gavage needles
-
Materials for lipid profile analysis (serum cholesterol, LDL-C)[1]
-
Materials for plaque analysis (Sudan IV or Oil Red O staining of the aorta)[1][8]
-
Materials for gene expression analysis in liver and intestine (qRT-PCR)[1]
Procedure:
-
Induction of Atherosclerosis: Feed ApoE-/- mice a high-fat diet with added cholesterol for 12 weeks to induce atherosclerotic plaque formation.[1][8]
-
Group Allocation: During the last 2 weeks of the high-fat diet feeding, randomly assign mice to the following groups:
-
ApoE-/- + Vehicle
-
ApoE-/- + this compound[1]
-
-
Drug Preparation and Administration:
-
Sample Collection and Analysis:
-
At the end of the 12-week period, euthanize the mice and collect blood, aorta, liver, and intestinal tissues.
-
Analyze serum for total cholesterol and LDL-C levels.[1]
-
Stain the entire aorta en face with Sudan IV or sections of the aortic root with Oil Red O to quantify the atherosclerotic plaque area.[1][8]
-
Perform qRT-PCR on liver and intestinal tissues to measure the expression of LXR-regulated genes involved in cholesterol metabolism.[1]
-
Visualizations
Signaling Pathway of this compound
Caption: this compound activates LXRβ, leading to beneficial downstream effects.
Experimental Workflow for Alzheimer's Disease Mouse Model
Caption: Workflow for in vivo testing of this compound in an AD mouse model.
Experimental Workflow for Atherosclerosis Mouse Model
Caption: Workflow for in vivo testing of this compound in an atherosclerosis model.
References
- 1. mdpi.com [mdpi.com]
- 2. saringocognition.com [saringocognition.com]
- 3. This compound from Sargassum fusiforme Modulates Cholesterol Metabolism and Alleviates Atherosclerosis in ApoE-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 24(S)-Saringosterol Prevents Cognitive Decline in a Mouse Model for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.rug.nl [research.rug.nl]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 24(S)-Saringosterol Prevents Cognitive Decline in a Mouse Model for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Saringosterol in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Saringosterol, a phytosterol derived from brown seaweed, in various cell culture experiments. The information presented is intended to guide researchers in designing and executing experiments to investigate the biological activities of this compound.
Introduction
This compound is a bioactive compound with demonstrated efficacy in diverse therapeutic areas, including oncology, neurodegenerative diseases, and inflammatory conditions. Its primary mechanism of action involves the selective activation of Liver X Receptor β (LXRβ), a nuclear receptor that plays a crucial role in regulating cholesterol metabolism, inflammation, and cellular proliferation.[1][2][3] This document outlines key applications of this compound in cell culture, summarizes quantitative data from published studies, and provides detailed protocols for relevant experiments.
Key Applications in Cell Culture
-
Oncology Research: this compound and its acetate derivative have been shown to induce apoptosis in cancer cell lines.[4] It has also been found to suppress tumor growth and metastasis in vivo.[5] This makes it a promising candidate for anticancer drug development.
-
Neurodegenerative Disease Research: Studies on 24(S)-saringosterol have demonstrated its potential in preventing cognitive decline in animal models of Alzheimer's disease.[2][6][7] Its neuroprotective effects are attributed to the reduction of neuroinflammation and enhancement of amyloid-β clearance.[8][9]
-
Inflammation and Immunology Research: this compound exhibits anti-inflammatory properties by modulating signaling pathways such as NF-κB.[8][10] It has been shown to reduce inflammatory markers in macrophage cell lines.
-
Metabolic Disease Research: Through its action as an LXR agonist, this compound plays a role in cholesterol homeostasis, promoting cholesterol efflux from macrophages and potentially mitigating atherosclerosis.[1][11]
Quantitative Data Summary
The following tables summarize the effective concentrations and key quantitative findings of this compound and its derivatives in various cell culture models.
Table 1: Anticancer Activity of this compound Acetate
| Cell Line | Assay | Parameter | Value | Reference |
| MCF-7 (Breast Cancer) | Cell Viability | IC50 | 63.16 ± 3.6 µg/mL | [4] |
Table 2: Modulation of LXR Target Gene Expression by 24(S)-Saringosterol
| Cell Line | Treatment Concentration | Duration | Target Gene | Fold Change (vs. Control) | Reference |
| CCF-STTG1 (Astrocytoma) | 1.25 - 7.5 µM | 6, 24, 48 h | ABCA1 | Dose-dependent increase | [2][6] |
| CCF-STTG1 (Astrocytoma) | 1.25 - 7.5 µM | 6, 24, 48 h | ABCG1 | Dose-dependent increase | [2][6] |
| CCF-STTG1 (Astrocytoma) | 1.25 - 7.5 µM | 6, 24, 48 h | APOE | Dose-dependent increase | [2][6] |
| RAW264.7 (Macrophages) | 20 µM | 24 h | ABCA1 | Significant increase | [1] |
| RAW264.7 (Macrophages) | 20 µM | 24 h | ABCG1 | Significant increase | [1] |
| RAW264.7 (Macrophages) | 20 µM | 24 h | IDOL | Significant increase | [1] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways modulated by this compound and a general workflow for cell culture experiments.
Caption: Key signaling pathways modulated by this compound.
Caption: General experimental workflow for this compound studies.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with serum-free medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.
-
Treatment: After 24 hours of incubation, remove the medium and add 100 µL of medium containing various concentrations of this compound to the wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the control group. Plot a dose-response curve and determine the IC50 value.
Protocol 2: Apoptosis Detection by Hoechst 33342 Staining
This protocol is for the morphological assessment of apoptosis.
Materials:
-
This compound-treated cells on coverslips or in chamber slides
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Hoechst 33342 staining solution (1 µg/mL in PBS)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with this compound as described in Protocol 1.
-
Fixation: After treatment, wash the cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Staining: Add Hoechst 33342 staining solution to the cells and incubate for 10-15 minutes at room temperature in the dark.
-
Final Washes: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using mounting medium.
-
Visualization: Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei, which appear as brightly stained bodies, in contrast to the uniformly stained nuclei of healthy cells.
Protocol 3: Western Blot Analysis for Apoptosis-Related Proteins
This protocol is for the detection of changes in the expression of key apoptosis-related proteins.
Materials:
-
This compound-treated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-xL, anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells with RIPA buffer. Quantify the protein concentration using a BCA assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane and separate them by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Protocol 4: Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis
This protocol is for measuring the changes in mRNA levels of target genes.
Materials:
-
This compound-treated cells
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Primers for target genes (e.g., ABCA1, ABCG1, APOE) and a housekeeping gene (e.g., GAPDH, β-actin)
-
RT-qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the treated cells using an RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
RT-qPCR Reaction: Set up the RT-qPCR reaction using SYBR Green or TaqMan master mix, cDNA template, and specific primers for the target and housekeeping genes.
-
Thermal Cycling: Perform the RT-qPCR reaction in a real-time PCR instrument.
-
Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the control group.
References
- 1. This compound from Sargassum fusiforme Modulates Cholesterol Metabolism and Alleviates Atherosclerosis in ApoE-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 24(S)-Saringosterol Prevents Cognitive Decline in a Mouse Model for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound acetate isolated from Hizikia fusiforme, an edible brown alga, suppressed hepatocellular carcinoma growth and metastasis in a zebrafish xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. saringocognition.com [saringocognition.com]
- 9. mdpi.com [mdpi.com]
- 10. Anti-inflammatory Effects of Sargachromanol I, Sargachromanol G, and this compound from Hexane Fraction of <i>Myagropsis myagroides</i> - ProQuest [proquest.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Luciferase Reporter Assay for Saringosterol LXRβ Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saringosterol, a phytosterol found in edible marine seaweeds such as Sargassum fusiforme, has been identified as a novel and selective agonist of the Liver X Receptor β (LXRβ).[1][2][3] LXRs are nuclear receptors that play a crucial role in regulating cholesterol homeostasis, lipid metabolism, and inflammatory responses.[4][5][6] The selective activation of LXRβ over LXRα is a desirable therapeutic strategy, as it may circumvent the hypertriglyceridemia and hepatic steatosis associated with pan-LXR agonists.[2][7][8]
The luciferase reporter assay is a highly sensitive and quantitative method used to study the activation of nuclear receptors like LXRβ.[9][10][11] This assay utilizes a plasmid containing a luciferase gene under the control of LXR response elements (LXREs). Upon activation by a ligand such as this compound, LXRβ binds to these elements and drives the expression of the luciferase enzyme. The resulting light emission upon addition of a substrate is proportional to the receptor's activity.
These application notes provide a detailed protocol for assessing the LXRβ activity of this compound using a luciferase reporter assay, and present quantitative data on its activation potential.
LXRβ Signaling Pathway
The following diagram illustrates the general signaling pathway of LXRβ activation.
Caption: LXRβ signaling pathway upon activation by this compound.
Quantitative Data Summary
The following tables summarize the quantitative data on the activation of LXRα and LXRβ by this compound and its epimers, as determined by luciferase reporter assays in various studies.
Table 1: LXRα and LXRβ Activation by this compound
| Compound | Concentration (µM) | LXRα Fold Activation (mean ± SEM) | LXRβ Fold Activation (mean ± SEM) | Cell Line | Reference |
| This compound (2) | 30 | 3.81 ± 0.15 | 14.40 ± 1.10 | HEK-293T | [1] |
| 24(S)-Saringosterol (2a) | 10 | - | 3.50 ± 0.17 | HEK-293T | [1] |
| 24(R)-Saringosterol (2b) | 10 | - | 1.63 ± 0.12 | HEK-293T | [1] |
Table 2: Dose-Dependent LXRβ Activation by Seaweed Extracts (this compound Content-Based)
| Seaweed Extract | This compound Concentration | LXRβ Fold Activation (mean ± SD) | Cell Line | Reference |
| Sargassum fusiforme | ~2.5 µM | ~4-fold | HEK | [12][13] |
| Himanthalia elongata | ~2.5 µM | ~4-fold | HEK | [12][13] |
| Sargassum muticum | ~2.5 µM | ~2.5-fold | HEK | [12][13] |
Experimental Protocols
Materials
-
Cell Line: Human Embryonic Kidney (HEK-293T) cells
-
Plasmids:
-
pCMX-Gal4-hLXRβ-LBD (human LXRβ ligand-binding domain fused to Gal4 DNA-binding domain)
-
pUAS(5x)-tk-luc or similar Gal4 upstream activation sequence luciferase reporter
-
pRL-TK (Renilla luciferase control vector for normalization)
-
-
Reagents:
-
This compound (and/or its epimers 24(S)-saringosterol, 24(R)-saringosterol)
-
T0901317 (synthetic LXR agonist, positive control)
-
Dimethyl sulfoxide (DMSO, vehicle control)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine 2000 or similar transfection reagent
-
Dual-Luciferase® Reporter Assay System
-
Phosphate-Buffered Saline (PBS)
-
-
Equipment:
-
96-well white, clear-bottom cell culture plates
-
Luminometer
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
-
Experimental Workflow
The following diagram outlines the major steps in the luciferase reporter assay for this compound LXRβ activity.
Caption: Workflow for the this compound LXRβ luciferase reporter assay.
Step-by-Step Protocol
Day 1: Cell Seeding
-
Culture HEK-293T cells in DMEM supplemented with 10% FBS.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well white, clear-bottom plate at a density of 1-2 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate at 37°C, 5% CO₂ overnight.
Day 2: Transfection
-
Prepare the transfection mix in Opti-MEM I medium. For each well, mix:
-
50 ng pCMX-Gal4-hLXRβ-LBD
-
50 ng pUAS(5x)-tk-luc
-
5 ng pRL-TK
-
-
Add Lipofectamine 2000 reagent to the plasmid mix according to the manufacturer's instructions.
-
Incubate at room temperature for 20 minutes.
-
Add the transfection complex to each well.
-
Incubate at 37°C, 5% CO₂ for 24 hours.
Day 3: Compound Treatment
-
Prepare serial dilutions of this compound and the positive control T0901317 in serum-free DMEM. A typical concentration range for this compound would be 1 µM to 50 µM. Prepare a vehicle control using the same final concentration of DMSO.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.
-
Incubate at 37°C, 5% CO₂ for 24 hours.
Day 4: Luciferase Assay and Data Analysis
-
Equilibrate the 96-well plate and the Dual-Luciferase® Reporter Assay reagents to room temperature.
-
Remove the medium from the wells and wash once with 100 µL of PBS.
-
Add 20 µL of 1x Passive Lysis Buffer to each well and incubate on an orbital shaker for 15 minutes at room temperature.
-
Measure the firefly luciferase activity by adding 100 µL of Luciferase Assay Reagent II to each well and reading the luminescence on a luminometer.
-
Measure the Renilla luciferase activity by adding 100 µL of Stop & Glo® Reagent to each well and reading the luminescence again.
-
Data Analysis:
-
For each well, calculate the ratio of Firefly Luciferase activity to Renilla Luciferase activity to normalize for transfection efficiency.
-
Calculate the average normalized activity for each treatment group.
-
Determine the "Fold Activation" by dividing the average normalized activity of each treatment group by the average normalized activity of the vehicle control group.
-
Conclusion
The luciferase reporter assay is a robust method for quantifying the agonist activity of compounds like this compound on LXRβ. The data consistently show that this compound, particularly the 24(S) epimer, is a potent and selective activator of LXRβ.[1][3] This makes it a promising candidate for further investigation in the development of therapies for metabolic and neurodegenerative diseases, potentially avoiding the side effects associated with non-selective LXR agonists.[2][7][14] The protocols and data presented here provide a foundation for researchers to further explore the therapeutic potential of this compound and other LXR modulators.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound from Sargassum fusiforme Modulates Cholesterol Metabolism and Alleviates Atherosclerosis in ApoE-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Liver X receptors in lipid signalling and membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Role of liver X receptors in cholesterol efflux and inflammatory signaling (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 24(S)-Saringosterol Prevents Cognitive Decline in a Mouse Model for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Luciferase Reporter Assays to Assess Liver X Receptor Transcriptional Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Stable Luciferase Reporter System to Characterize LXR Regulation by Oxysterols and Novel Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activation of Liver X Receptors and Peroxisome Proliferator-Activated Receptors by Lipid Extracts of Brown Seaweeds: A Potential Application in Alzheimer’s Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Identification of Side Chain Oxidized Sterols as Novel Liver X Receptor Agonists with Therapeutic Potential in the Treatment of Cardiovascular and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Liver X Receptor (LXR) Target Gene Expression Following Saringosterol Treatment
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols and application notes for investigating the effects of saringosterol, a marine-derived phytosterol, on the expression of Liver X Receptor (LXR) target genes using quantitative real-time reverse transcription PCR (RT-qPCR). This compound has been identified as a potent LXR agonist, playing a crucial role in cholesterol metabolism and homeostasis.[1][2] The protocols outlined herein cover cell culture and treatment, RNA extraction, cDNA synthesis, and qPCR data analysis, providing a comprehensive workflow for researchers evaluating this compound as a potential therapeutic agent for metabolic diseases like atherosclerosis.[3]
Introduction to LXR Signaling
Liver X Receptors (LXRs), comprising LXRα and LXRβ isoforms, are nuclear receptors that function as crucial regulators of cholesterol, fatty acid, and glucose homeostasis.[4][5] LXRs act as cholesterol sensors; upon activation by oxidized cholesterol derivatives (oxysterols), they form a heterodimer with the Retinoid X Receptor (RXR).[5][6] This LXR/RXR heterodimer then binds to LXR Response Elements (LXREs) in the promoter regions of target genes, initiating their transcription.[5]
Key LXR target genes are involved in reverse cholesterol transport and lipid metabolism, including ATP-binding cassette transporter A1 (ABCA1), ATP-binding cassette transporter G1 (ABCG1), and Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[4][7] this compound, a selective LXRβ agonist, activates this pathway, leading to the upregulation of these genes, which in turn promotes cholesterol efflux and modulates lipid synthesis.[3][8][9]
Caption: this compound-Mediated LXR Signaling Pathway.
Experimental Workflow for qPCR Analysis
The overall process for analyzing the effect of this compound on LXR target gene expression involves several key stages, from cell preparation to quantitative data analysis. A two-step RT-qPCR approach is recommended as it allows for the creation of a stable cDNA library that can be used for multiple qPCR reactions.[10][11]
Caption: Workflow for qPCR analysis of LXR target genes.
Detailed Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
This protocol is optimized for macrophage-like cells (e.g., RAW264.7) or liver cells (e.g., HepG2), which are key cell types in cholesterol metabolism.
-
Cell Seeding: Seed RAW264.7 or HepG2 cells in 6-well plates at a density of 0.5 x 10⁶ cells/well. Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Incubate at 37°C in a 5% CO₂ humidified incubator until cells reach 70-80% confluency.
-
Preparation of this compound: Prepare a stock solution of this compound (e.g., 10 mM) in Dimethyl Sulfoxide (DMSO) or ethanol.
-
Treatment:
-
Starve cells in serum-free media for 4-6 hours prior to treatment.
-
Treat cells with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM, 30 µM).
-
Include a vehicle control (DMSO or ethanol, same volume as the highest this compound concentration).
-
Include a positive control , such as the synthetic LXR agonist T0901317 (e.g., 1-20 µM).[8]
-
Incubate the treated cells for a specified time period (e.g., 6, 12, or 24 hours) based on experimental design.[8][12]
-
Protocol 2: Total RNA Extraction and cDNA Synthesis
A two-step RT-qPCR process begins with the isolation of high-quality RNA, which is then reverse transcribed into complementary DNA (cDNA).[13][14]
-
RNA Extraction:
-
After treatment, wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells directly in the wells using 1 mL of TRIzol reagent or a similar lysis buffer from a column-based RNA extraction kit.
-
Follow the manufacturer's protocol for total RNA extraction.
-
Elute RNA in nuclease-free water.
-
-
RNA Quality and Quantity Control:
-
Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 indicates pure RNA.
-
Assess RNA integrity by running an aliquot on a 1% agarose gel to visualize intact 28S and 18S ribosomal RNA bands.
-
-
cDNA Synthesis:
-
Use 1-2 µg of total RNA for each reverse transcription reaction.
-
Assemble the reaction on ice according to the manufacturer's protocol for your chosen reverse transcriptase (e.g., M-MLV Reverse Transcriptase). A typical 20 µL reaction includes:
-
Total RNA: 1 µg
-
Oligo(dT) or Random Hexamers: 1 µL
-
dNTP Mix (10 mM): 1 µL
-
5X Reaction Buffer: 4 µL
-
Reverse Transcriptase: 1 µL
-
Nuclease-free water: to 20 µL
-
-
Incubate the reaction according to the recommended thermal profile (e.g., 65°C for 5 min, then 42°C for 60 min, followed by an inactivation step at 70°C for 10 min).
-
Store the resulting cDNA at -20°C.
-
Protocol 3: Quantitative PCR (qPCR)
This protocol uses SYBR Green-based detection, a common and cost-effective method for qPCR.
-
Primer Design: Design or obtain validated primers for your target genes (e.g., ABCA1, ABCG1, SREBP-1c) and at least one stable housekeeping gene (e.g., GAPDH, ACTB, SDHA). Primers should span an exon-exon junction to prevent amplification of genomic DNA.
-
qPCR Reaction Setup:
-
Dilute the synthesized cDNA 1:10 or 1:20 with nuclease-free water.[11]
-
Prepare a master mix for each primer set on ice. For a 10 µL reaction:
-
2X SYBR Green qPCR Master Mix: 5 µL
-
Forward Primer (10 µM): 0.5 µL
-
Reverse Primer (10 µM): 0.5 µL
-
Nuclease-free water: 2 µL
-
-
Aliquot 8 µL of the master mix into each well of a qPCR plate.
-
Add 2 µL of diluted cDNA to the respective wells.
-
Include No-Template Controls (NTC) for each primer set (using water instead of cDNA) to check for contamination.[11]
-
Seal the plate, centrifuge briefly, and place it in a real-time PCR instrument.
-
-
Thermocycling Conditions:
-
A typical three-step cycling protocol is as follows:
-
Initial Denaturation: 95°C for 5 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing: 60°C for 30 seconds
-
Extension: 72°C for 30 seconds
-
-
Melt Curve Analysis: Perform as per the instrument's software to verify the specificity of the amplified product.[11]
-
-
Protocol 4: Data Analysis
The most common method for analyzing relative gene expression is the ΔΔCt (delta-delta Ct) method.[10]
-
Normalization (ΔCt): For each sample, normalize the Ct value of the target gene to the Ct value of the housekeeping gene.
-
ΔCt = Ct (Target Gene) - Ct (Housekeeping Gene)
-
-
Calibration (ΔΔCt): Normalize the ΔCt of the treated samples to the ΔCt of the vehicle control sample.
-
ΔΔCt = ΔCt (Treated Sample) - ΔCt (Control Sample)
-
-
Calculate Fold Change: Determine the fold change in gene expression.
-
Fold Change = 2-ΔΔCt
-
Data Presentation: Expected Results
Treatment of relevant cell lines with this compound is expected to induce a dose-dependent increase in the mRNA expression of LXR target genes such as ABCA1 and ABCG1.[12] The effect on SREBP-1c can vary depending on the cell type and experimental conditions.[8]
Table 1: Representative qPCR Analysis of LXR Target Genes in RAW264.7 Macrophages after 12-hour Treatment.
| Treatment Group | Target Gene | Mean Fold Change (± SEM) |
| Vehicle Control (DMSO) | ABCA1 | 1.0 ± 0.0 |
| ABCG1 | 1.0 ± 0.0 | |
| SREBP-1c | 1.0 ± 0.0 | |
| This compound (30 µM) | ABCA1 | 4.5 ± 0.5 *** |
| ABCG1 | 5.2 ± 0.6 *** | |
| SREBP-1c | 1.8 ± 0.3 * | |
| T0901317 (20 µM) | ABCA1 | 6.8 ± 0.7 *** |
| ABCG1 | 7.5 ± 0.8 *** | |
| SREBP-1c | 3.5 ± 0.4 ** |
Data are hypothetical and based on trends observed in published literature for illustrative purposes.[8] Statistical significance is denoted as *p < 0.05, **p < 0.01, ***p < 0.001 versus the vehicle control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. saringocognition.com [saringocognition.com]
- 3. This compound from Sargassum fusiforme Modulates Cholesterol Metabolism and Alleviates Atherosclerosis in ApoE-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liver X receptor - Wikipedia [en.wikipedia.org]
- 5. Liver X receptor in cholesterol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liver X Receptors at the Intersection of Lipid Metabolism and Atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of liver X receptors in cholesterol efflux and inflammatory signaling (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of Side Chain Oxidized Sterols as Novel Liver X Receptor Agonists with Therapeutic Potential in the Treatment of Cardiovascular and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. elearning.unite.it [elearning.unite.it]
- 11. clyte.tech [clyte.tech]
- 12. 24(S)-Saringosterol Prevents Cognitive Decline in a Mouse Model for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Insights into qPCR: Protocol, Detection Methods, and Analysis | The Scientist [the-scientist.com]
Saringosterol: Application Notes and Protocols for Investigating Lipid Profile Modulation in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of saringosterol on lipid profiles as observed in preclinical animal studies. Detailed protocols for key experiments are included to facilitate the design and execution of similar research.
Introduction
This compound, a phytosterol derived from brown algae such as Sargassum fusiforme, has emerged as a promising natural compound for the management of dyslipidemia. Animal studies have demonstrated its potential to modulate cholesterol metabolism and improve lipid profiles, making it a person of interest for the development of novel therapeutics for cardiovascular diseases. This document summarizes the key findings from these studies and provides detailed methodologies for researchers investigating the lipid-lowering effects of this compound.
Mechanism of Action: LXRβ Activation
This compound is a potent and selective agonist of the Liver X Receptor Beta (LXRβ), a nuclear receptor that plays a crucial role in cholesterol homeostasis.[1][2][3] Activation of LXRβ by this compound initiates a cascade of events that lead to reduced serum cholesterol levels.[1][3] Unlike pan-LXR agonists which can lead to adverse effects such as hepatic steatosis and hypertriglyceridemia, this compound's selective action on LXRβ appears to circumvent these issues.[1][2]
References
Troubleshooting & Optimization
Technical Support Center: Saringosterol and Fucosterol Separation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the separation of saringosterol from fucosterol.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating this compound from fucosterol?
A1: The main difficulty lies in their structural similarity and comparable low polarity.[1] Both are phytosterols with a common tetracyclic ring structure, making their differentiation with traditional purification methods challenging and often resulting in co-elution during chromatographic separation.[1][2]
Q2: Can this compound be an artifact in my fucosterol extract?
A2: Yes, it is possible. Research has shown that fucosterol can convert into 24(R,S)-saringosterol upon exposure of the lipid extract to sunlight and oxygen.[3][4] This suggests that this compound could be an artifact formed during extraction and storage rather than a native compound. If you are detecting this compound in a fucosterol-rich sample, it is crucial to review your extraction and handling procedures to minimize light and oxygen exposure.
Q3: What are the recommended analytical techniques for identifying and quantifying this compound and fucosterol?
A3: For accurate identification and quantification in complex mixtures, advanced separation techniques are necessary. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) or Flame Ionization Detectors (FIDs), are the preferred methods.[2] For definitive structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is employed.[1][5][6]
Q4: Which sources are rich in both fucosterol and this compound?
A4: Brown algae (Phaeophyta) are the predominant natural sources of fucosterol and this compound.[7] Species from the Sargassum genus, such as Sargassum fusiforme and Sargassum horneri, are frequently cited as containing significant amounts of both compounds.[1][8][9]
Troubleshooting Guide
Issue 1: Co-elution of this compound and Fucosterol in Chromatography
| Possible Cause | Troubleshooting Steps |
| Inadequate Chromatographic Resolution | - Optimize Solvent System: For High-Speed Counter-Current Chromatography (HSCCC), a two-phase solvent system of n-hexane-acetonitrile-methanol has proven effective.[1][8] Experiment with different ratios to improve the separation factor. - Adjust Flow Rate and Rotational Speed (for HSCCC): Fine-tuning these parameters can enhance the retention of the stationary phase and improve peak resolution.[1] - Consider Alternative Chromatography: If silica gel chromatography is being used, be prepared for repeated columns, which can be time-consuming.[10] HSCCC is a more efficient one-step preparative method.[1][11] Semipreparative HPLC can be effective for separating epimers.[9][12] |
| Similar Polarity of Analytes | - Employ Multi-Step Purification: A typical workflow involves initial extraction, followed by saponification to remove interfering lipids and chlorophylls, before proceeding to preparative chromatography.[13] |
Issue 2: Low Yield of this compound and Fucosterol
| Possible Cause | Troubleshooting Steps |
| Inefficient Extraction | - Optimize Extraction Solvent: A mixture of chloroform and methanol (e.g., 2:3 v/v) has been shown to be effective for extracting phytosterols from brown seaweeds.[14] Ethanol is also commonly used.[1][13] - Employ Assisted Extraction Techniques: Ultrasound-assisted extraction can improve the efficiency of the initial extraction step.[13][14] |
| Losses During Sample Preparation | - Optimize Saponification Conditions: The concentration of the base (e.g., KOH) and the duration of the saponification step should be optimized to ensure complete removal of interfering lipids without degrading the target sterols.[13][14] |
Data Presentation
Table 1: Example Yields from HSCCC Separation
This table summarizes the quantitative results from a one-step preparative separation of phytosterols from 300 mg of crude Sargassum horneri extract using HSCCC.
| Compound | Yield (mg) | Purity |
| This compound | 3.1 | >85% |
| Fucosterol | 23.7 | >93% |
(Data sourced from a study by Xia et al.)[1][11]
Experimental Protocols
1. High-Speed Counter-Current Chromatography (HSCCC) for Preparative Separation
This protocol is based on a successful method for separating phytosterols from Sargassum horneri.[1]
-
Sample Preparation:
-
Extract dried and powdered seaweed material with 95% ethanol under reflux at 85°C. Repeat the extraction three times.
-
Combine the extracts and evaporate to dryness using a rotary evaporator.
-
Perform saponification on the crude extract to remove chlorophylls and lipids.
-
Dissolve 300 mg of the saponified crude extract in a 1:1 mixture of the upper and lower phases of the selected solvent system for injection.
-
-
HSCCC System and Parameters:
-
Solvent System: n-hexane-acetonitrile-methanol (5:5:6, v/v).
-
Flow Rate: 2.0 mL/min.
-
Rotary Speed: 800 rpm.
-
Separation Mode: Head-to-tail elution.
-
Detection: Monitor the effluent and collect fractions based on the chromatogram.
-
-
Post-Separation Analysis:
-
Evaporate the collected fractions to obtain the purified compounds.
-
Analyze the purity of the fractions using HPLC.
-
Confirm the structure of the isolated compounds using NMR spectroscopy.
-
Visualizations
Caption: Experimental workflow for the separation of this compound and fucosterol.
Caption: Structural relationship and separation challenge between fucosterol and this compound.
References
- 1. One-Step Preparative Separation of Phytosterols from Edible Brown Seaweed Sargassum horneri by High-Speed Countercurrent Chromatography [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pure.eur.nl [pure.eur.nl]
- 4. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 5. researchgate.net [researchgate.net]
- 6. Fucosterol of Marine Macroalgae: Bioactivity, Safety and Toxicity on Organism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phytosterols in Seaweeds: An Overview on Biosynthesis to Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One-Step Preparative Separation of Phytosterols from Edible Brown Seaweed Sargassum horneri by High-Speed Countercurrent Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CN1234723C - Method for extracting fucosterol from alga - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Extraction and Quantitation of Phytosterols from Edible Brown Seaweeds: Optimization, Validation, and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Saringosterol stability and degradation under experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of saringosterol under experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a phytosterol found in brown seaweeds, notably of the Sargassum genus. Its stability is crucial for maintaining its biological activity and ensuring the accuracy and reproducibility of experimental results. Degradation can lead to a loss of efficacy and the formation of impurities that may have unintended effects.
Q2: How should I store my this compound samples?
To minimize degradation, this compound should be stored as a solid in a tightly sealed container, protected from light, and at a low temperature (-20°C is recommended for long-term storage). For solutions, it is advisable to use freshly prepared samples. If storage of a solution is necessary, it should be kept at a low temperature, protected from light, and for the shortest possible duration.
Q3: What are the main factors that can cause this compound to degrade?
The primary factors that can induce the degradation of this compound and other phytosterols include:
-
Light: Exposure to light, particularly UV light, can lead to photo-oxidation. This compound can be formed from the conversion of fucosterol in the presence of sunlight.
-
Heat: Elevated temperatures can accelerate oxidation and other degradation reactions. Phytosterols are generally stable at ambient temperatures but can degrade at temperatures above 100°C, especially in the presence of oxygen.
-
Oxygen: The presence of oxygen can lead to the formation of oxidation products.
-
pH: Although specific data for this compound is limited, extreme pH conditions (highly acidic or alkaline) can potentially affect the stability of sterols.
-
Solvents: The choice of solvent can influence stability. Protic solvents and those that are not peroxide-free can potentially contribute to degradation.
Q4: What are the likely degradation products of this compound?
While specific degradation products of this compound are not extensively documented, based on studies of similar phytosterols, the most common degradation products are oxides formed through auto-oxidation and photo-oxidation. These include 7-hydroxy, 7-keto, and 5,6-epoxy derivatives.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC/GC analysis | Sample degradation | Analyze a freshly prepared sample. If the unexpected peaks are absent, sample degradation during storage or handling is likely. Review storage conditions and protect samples from light and heat. |
| Impurities in the initial material | Verify the purity of the this compound standard using a different analytical method or source a new standard. | |
| Contamination from solvent or glassware | Use high-purity solvents and ensure all glassware is scrupulously clean. | |
| Loss of biological activity of this compound | Degradation of the compound | Prepare fresh solutions for each experiment. Assess the purity of the stored material to confirm its integrity. |
| Inappropriate solvent for the assay | Ensure this compound is fully dissolved and that the solvent is compatible with the biological assay system. Some solvents can interfere with cellular assays. | |
| Variability in experimental results | Inconsistent sample handling | Standardize all sample preparation and handling procedures. Minimize the time samples are exposed to light and ambient temperature. |
| Photodegradation during the experiment | If the experiment involves prolonged light exposure, consider using filtered light or performing manipulations in a dark room. | |
| Color change in this compound solution | Oxidation or degradation | Discard the solution and prepare a fresh one. Investigate the storage conditions and solvent quality. |
Quantitative Data on Phytosterol Stability
Specific quantitative stability data for this compound is limited in the literature. The following table summarizes qualitative stability information and data for related phytosterols, which can serve as a guide.
| Condition | Stability of Phytosterols (General) | Notes on this compound |
| Temperature | Stable at ambient temperatures. Degradation increases at temperatures >100°C.[1] | Expected to have similar thermal stability to other phytosterols. |
| Light | Susceptible to photo-oxidation, especially UV light.[2] | This compound can be formed from fucosterol in the presence of sunlight, indicating photosensitivity.[3][4] |
| pH | Generally stable in neutral conditions. Stability at extreme pH is not well-documented but should be investigated. | Specific data is not available. It is recommended to buffer solutions to a neutral pH. |
| Oxygen | Prone to oxidation, leading to the formation of various oxides.[2] | As an unsaturated sterol, this compound is likely susceptible to oxidation. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To evaluate the stability of this compound under various stress conditions to understand its degradation pathways.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3% v/v)
-
HPLC system with a C18 column
-
UV detector
-
pH meter
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of the this compound stock solution and 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 100°C for 24 hours. Dissolve in methanol for analysis.
-
Photodegradation: Expose a solution of this compound in methanol to direct sunlight or a photostability chamber for 24 hours. Keep a control sample wrapped in aluminum foil.
-
Analysis: Analyze all samples and a control (this compound solution in methanol stored at 4°C in the dark) by HPLC. Compare the chromatograms for the appearance of new peaks (degradation products) and a decrease in the area of the this compound peak.
Protocol 2: HPLC Method for this compound Purity and Stability Assessment
Objective: To quantify this compound and its degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
Isocratic elution with a mixture of methanol and acetonitrile (e.g., 3:7 v/v).[5]
Parameters:
-
Flow Rate: 0.8 mL/min[5]
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
Procedure:
-
Prepare a standard curve using known concentrations of a this compound reference standard.
-
Prepare samples for analysis by dissolving them in the mobile phase.
-
Inject the samples into the HPLC system.
-
Identify and quantify the this compound peak based on the retention time and the standard curve.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
Visualizations
Caption: Formation of this compound from fucosterol and its subsequent degradation.
Caption: Experimental workflow for this compound stability testing.
References
Technical Support Center: Overcoming Low Saringosterol Concentration in Natural Sources
Welcome to the technical support center for researchers, scientists, and drug development professionals working with saringosterol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction, purification, and analysis of this compound from natural sources, primarily brown seaweeds.
Frequently Asked Questions (FAQs)
Q1: What are the most promising natural sources for obtaining this compound?
A1: Brown seaweeds (Phaeophyceae) are the primary natural sources of this compound. Species from the Sargassum genus, such as Sargassum fusiforme (Hijiki), Sargassum muticum, and Sargassum horneri, are particularly rich in this compound. Other brown algae like Undaria pinnatifida (Wakame), Ascophyllum nodosum, and Fucus vesiculosus also contain notable amounts of this compound.
Q2: What is the main biological activity of this compound that is of interest to researchers?
A2: this compound is a potent and selective agonist for the Liver X Receptor β (LXRβ).[1][2] This selectivity is significant because it allows for the activation of pathways involved in reverse cholesterol transport and metabolism without the adverse lipogenic effects, such as hepatic steatosis (fatty liver), that are often associated with pan-LXR agonists.[2] This makes this compound a promising candidate for research into atherosclerosis and neurodegenerative diseases like Alzheimer's.[2][3][4]
Q3: What are the major challenges in isolating this compound?
A3: The primary challenges include:
-
Low Concentration: this compound is often present in low concentrations in its natural sources, making extraction and purification difficult.
-
Co-eluting Compounds: Its structural similarity to other phytosterols, such as fucosterol, can lead to co-elution during chromatographic separation.[5]
-
Complex Matrix: The presence of chlorophylls, lipids, and other pigments in the seaweed matrix can interfere with extraction and purification processes.[5]
Troubleshooting Guides
Guide 1: Low this compound Yield
This guide addresses potential reasons for obtaining a lower-than-expected yield of this compound and provides actionable solutions.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Seaweed Source | - Species Selection: Ensure you are using a brown seaweed species known for higher this compound content, such as Sargassum fusiforme.[6] - Harvesting Season: The concentration of this compound can vary with the season. For many brown seaweeds, harvesting in the spring or early summer may yield higher concentrations.[6] |
| Inefficient Extraction | - Solvent System: For initial extraction, a chloroform/methanol (CHCl3-MeOH) system, particularly a 2:3 (v/v) ratio, has been shown to be highly effective.[7] - Extraction Technique: Employing ultrasound-assisted extraction (UAE) can significantly enhance the disruption of seaweed cell walls, leading to a higher release of intracellular phytosterols.[8][9] - Extraction Time and Temperature: Optimize extraction time and temperature. For instance, extraction at 60°C for 4 hours has been reported as an effective condition for fucosterol (a related sterol) and can be a good starting point for this compound.[10] |
| Incomplete Saponification | - KOH Concentration: The concentration of potassium hydroxide (KOH) is critical. An optimized concentration of around 1.85 M has been shown to be effective.[7] - Reaction Time: Ensure a sufficient reaction time for complete saponification, which can be up to 14.5 hours.[7] - Incomplete Removal of Impurities: Incomplete saponification can leave behind fatty acids and chlorophylls that interfere with subsequent purification steps.[5] |
| Loss During Purification | - Chromatography Method: For purification, High-Speed Countercurrent Chromatography (HSCCC) is a highly effective technique for separating structurally similar sterols like this compound and fucosterol.[5][11] - Solvent System for HSCCC: An optimized two-phase solvent system, such as n-hexane-acetonitrile-methanol (5:5:6, v/v/v), is crucial for successful separation.[5] |
Logical Relationship Diagram for Troubleshooting Low this compound Yield
Caption: Troubleshooting workflow for low this compound yield.
Guide 2: this compound Purification and Co-elution Issues
This guide focuses on challenges encountered during the purification of this compound, particularly the issue of co-elution with other sterols.
| Problem | Potential Cause | Troubleshooting Solution |
| Co-elution of this compound and Fucosterol | Structurally similar compounds with close retention times in standard chromatography. | - High-Speed Countercurrent Chromatography (HSCCC): This technique is highly recommended for separating this compound from fucosterol due to its excellent resolving power for compounds with similar polarities.[5][11] - Optimize HSCCC Solvent System: The choice of the two-phase solvent system is critical. A system of n-hexane-acetonitrile-methanol (5:5:6, v/v/v) has been successfully used.[5] - Adjust HSCCC Parameters: Fine-tune the rotational speed and flow rate to improve the retention of the stationary phase and enhance separation.[5] |
| Presence of Chlorophylls and Other Pigments in the Final Product | Incomplete removal during the initial extraction and saponification steps. | - Thorough Saponification: Ensure complete saponification to effectively remove chlorophylls and lipids.[5] - Washing Steps: After saponification and extraction of the unsaponifiable matter with a non-polar solvent like n-hexane, wash the organic phase with aqueous ethanol until the aqueous phase is colorless.[5] |
| Low Purity of the Final this compound Isolate | Inefficient separation from other minor sterols and impurities. | - Recrystallization: After chromatographic purification, perform recrystallization steps using solvents like methanol or a methanol/n-hexane mixture to achieve higher purity. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol provides a general guideline for the UAE of this compound from brown seaweed.
Materials:
-
Dried and powdered brown seaweed (e.g., Sargassum fusiforme)
-
Chloroform (CHCl3)
-
Methanol (MeOH)
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Sample Preparation: Weigh 10 g of dried and powdered seaweed.
-
Solvent Mixture: Prepare a 2:3 (v/v) mixture of chloroform and methanol.
-
Extraction:
-
Add 100 mL of the CHCl3-MeOH solvent mixture to the seaweed powder.
-
Place the mixture in an ultrasonic bath or use a probe sonicator.
-
Sonicate for 15-30 minutes. The optimal time may need to be determined empirically.[7]
-
-
Phase Separation:
-
Add deionized water to the mixture to induce phase separation.
-
Centrifuge the mixture to facilitate the separation of the organic (lower) and aqueous (upper) phases.
-
-
Collection: Carefully collect the lower organic phase containing the lipids and phytosterols.
-
Solvent Evaporation: Evaporate the solvent from the collected organic phase using a rotary evaporator to obtain the crude lipid extract.
Experimental Workflow for this compound Extraction and Purification
Caption: General workflow for this compound extraction and purification.
Protocol 2: Saponification for Phytosterol Purification
This protocol outlines the saponification process to remove interfering lipids from the crude extract.
Materials:
-
Crude lipid extract from Protocol 1
-
Ethanolic potassium hydroxide (KOH) solution (e.g., 10% w/v)
-
n-hexane
-
Deionized water
-
Nitrogen gas
Procedure:
-
Dissolving the Extract: Dissolve the crude lipid extract in a suitable volume of 95% ethanol.
-
Saponification Reaction:
-
Add the 10% ethanolic KOH solution to the dissolved extract.
-
Stir the mixture at 65°C for 3 hours under a nitrogen atmosphere to prevent oxidation.[5]
-
-
Extraction of Unsaponifiable Matter:
-
Cool the reaction mixture to room temperature.
-
Add equal volumes of n-hexane and deionized water.
-
Mix thoroughly and allow the phases to separate. The upper n-hexane phase contains the unsaponifiable matter, including this compound.
-
-
Washing:
-
Collect the upper n-hexane phase.
-
Wash the n-hexane phase repeatedly with 30% aqueous ethanol until the aqueous phase is colorless and the pH is neutral.[5]
-
-
Drying and Concentration:
-
Dry the n-hexane phase over anhydrous sodium sulfate.
-
Evaporate the n-hexane using a rotary evaporator to obtain the concentrated unsaponifiable matter rich in phytosterols.
-
Protocol 3: High-Speed Countercurrent Chromatography (HSCCC) for this compound Purification
This protocol provides a general outline for the purification of this compound using HSCCC.
Materials:
-
Concentrated unsaponifiable matter from Protocol 2
-
HSCCC instrument
-
Two-phase solvent system: n-hexane-acetonitrile-methanol (5:5:6, v/v/v)[5]
Procedure:
-
Solvent System Preparation: Prepare the two-phase solvent system and allow it to equilibrate. Separate the upper and lower phases.
-
HSCCC Column Preparation: Fill the HSCCC column with the upper phase as the stationary phase.
-
Equilibration: Pump the lower phase (mobile phase) into the column at a specific flow rate (e.g., 2.0 mL/min) while the column is rotating at a set speed (e.g., 800 rpm) until hydrodynamic equilibrium is reached.[5]
-
Sample Injection: Dissolve a known amount of the unsaponifiable matter (e.g., 300 mg) in a 1:1 mixture of the upper and lower phases and inject it into the column.[5]
-
Elution and Fraction Collection: Continue pumping the mobile phase and collect fractions of the eluent. Monitor the effluent with a UV detector (e.g., at 210 nm).[5]
-
Analysis: Analyze the collected fractions using HPLC or GC-MS to identify the fractions containing pure this compound.
-
Pooling and Concentration: Pool the pure this compound fractions and evaporate the solvent to obtain the purified compound.
Signaling Pathway
This compound-Mediated LXRβ Signaling Pathway
This compound acts as a selective agonist of LXRβ, which plays a crucial role in regulating cholesterol homeostasis. The activation of LXRβ by this compound initiates a cascade of events that ultimately lead to reduced cellular cholesterol levels.
This compound's LXRβ-Mediated Cholesterol Regulation
Caption: this compound activates LXRβ, leading to increased cholesterol efflux.
References
- 1. 24(S)-Saringosterol from edible marine seaweed Sargassum fusiforme is a novel selective LXRβ agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound from Sargassum fusiforme Modulates Cholesterol Metabolism and Alleviates Atherosclerosis in ApoE-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound from Sargassum fusiforme Modulates Cholesterol Metabolism and Alleviates Atherosclerosis in ApoE-Deficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. 24(R, S)-Saringosterol - From artefact to a biological medical agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Extraction and Quantitation of Phytosterols from Edible Brown Seaweeds: Optimization, Validation, and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of Ultrasonic Extraction Parameters for the Recovery of Phenolic Compounds in Brown Seaweed: Comparison with Conventional Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Saringosterol Experiments: Technical Support Center
Welcome to the technical support center for saringosterol experimentation. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and reproducibility issues encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
A1: this compound is a phytosterol primarily isolated from brown seaweeds, such as those from the Sargassum genus.[1] It is structurally similar to cholesterol and has gained significant attention for its biological activities. The most well-documented activity of this compound is its role as a selective agonist for the Liver X Receptor β (LXRβ).[2][3] This selectivity is considered advantageous as it may avoid the undesirable lipogenic effects associated with pan-LXR agonists that also activate LXRα.[3] Through LXRβ activation, this compound has been shown to modulate cholesterol metabolism, alleviate atherosclerosis, and exhibit anti-inflammatory effects.[3][4] It has also been investigated for its potential neuroprotective effects in the context of Alzheimer's disease and for its anti-cancer properties.[4]
Q2: What are the main challenges and sources of irreproducibility in this compound research?
A2: Reproducibility in this compound experiments can be affected by several factors:
-
Source Material Variability: The concentration of this compound in seaweed can vary significantly depending on the species, geographical location, and season of harvest.[5][6] This inherent variability in the starting material can lead to different yields and purities of the extracted compound.
-
Extraction and Purification Methods: Different extraction and purification techniques can yield varying amounts and purities of this compound.[7][8] The choice of solvents and chromatography methods can influence the final product.
-
Chemical Stability and Degradation: this compound, like other phytosterols, can be susceptible to oxidation and degradation, especially when exposed to heat, light, or oxygen.[9][10] This can lead to the formation of oxidation products with potentially different biological activities, affecting experimental outcomes.
-
Epimeric Purity: this compound exists as two epimers, 24(S)-saringosterol and 24(R)-saringosterol, which have been shown to have different potencies in activating LXRβ.[2] The ratio of these epimers in a sample can significantly impact the observed biological effects.
-
Experimental System Variability: As with any biological experiment, variations in cell lines, animal models, and assay conditions can contribute to differing results between laboratories.
Q3: How should this compound be stored to ensure its stability?
A3: To minimize degradation, this compound should be stored as a solid in a tightly sealed container at -20°C or below, protected from light and moisture. For solutions, it is recommended to prepare fresh stocks for each experiment. If storage of solutions is necessary, they should be stored in an inert solvent at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Low Yield of this compound from Seaweed Extraction
| Potential Cause | Troubleshooting Step |
| Suboptimal Seaweed Source | Ensure the correct species of seaweed is used, and consider the optimal harvest season for maximizing this compound content.[5][6] |
| Inefficient Extraction Method | Optimize the extraction solvent system and method. A common method involves extraction with a chloroform/methanol mixture.[5] Consider using ultrasound-assisted extraction, which has been shown to improve yields.[7] Saponification of the crude extract can help remove interfering lipids.[1] |
| Degradation during Extraction | Avoid excessive heat and light exposure during the extraction process. Use rotary evaporation at a low temperature to remove solvents. |
Issue 2: Inconsistent Results in LXR Activation Assays
| Potential Cause | Troubleshooting Step |
| Variable this compound Purity/Epimer Ratio | Verify the purity of the this compound sample using techniques like HPLC or NMR. Be aware that the ratio of 24(S) to 24(R) epimers can affect activity, with the 24(S) epimer being more potent.[2] |
| Cell-Based Assay Variability | Ensure consistent cell passage number, confluency, and serum batches. Optimize the concentration of this compound and incubation time. Include a positive control (e.g., a synthetic LXR agonist like T0901317) and a vehicle control in every experiment.[3] |
| Reporter Gene Assay Issues | Confirm the integrity of the reporter plasmid and the transfection efficiency. Ensure the reporter assay is within its linear range. |
Issue 3: High Variability in Anti-Inflammatory Assay Results
| Potential Cause | Troubleshooting Step |
| Inconsistent Inflammatory Stimulus | Use a consistent source and concentration of the inflammatory stimulus (e.g., LPS, TNF-α). Ensure the stimulus is potent enough to induce a measurable response. |
| Cell Viability Issues | Perform a cytotoxicity assay to ensure that the observed anti-inflammatory effects are not due to cell death. This compound concentrations should be non-toxic to the cells used in the assay. |
| Assay-Specific Variability | For assays measuring cytokine production (e.g., IL-6, TNF-α), ensure the ELISA or other detection method is properly calibrated and validated. For gene expression analysis, use stable reference genes for normalization. |
Quantitative Data Summary
Table 1: LXR Activation by this compound Epimers
| Compound | LXRα Activation (fold) | LXRβ Activation (fold) | Reference |
| This compound (mixture) | 3.81 ± 0.15 | 14.40 ± 1.10 | [2] |
| 24(S)-saringosterol | Not specified | 3.50 ± 0.17 | [2] |
| 24(R)-saringosterol | Not specified | 1.63 ± 0.12 | [2] |
Table 2: Effect of 24(S)-Saringosterol on LXR Target Gene Expression in CCF-STTG1 cells
| Gene | Fold Change (1.25 µM) | Fold Change (2.5 µM) | Fold Change (5 µM) | Fold Change (7.5 µM) | Reference |
| ABCA1 | ~1.5 | ~2.0 | ~2.5 | ~2.8 | [4] |
| ABCG1 | ~1.2 | ~1.5 | ~1.8 | ~2.0 | [4] |
| APOE | ~1.1 | ~1.3 | ~1.5 | ~1.7 | [4] |
| Data is estimated from the provided graphs in the source. |
Experimental Protocols
Protocol 1: Extraction and Purification of this compound from Sargassum fusiforme
This protocol is a generalized procedure based on common methodologies.[1][8]
-
Drying and Grinding: Dry the seaweed at a low temperature (e.g., 40-50°C) to a constant weight and grind it into a fine powder.
-
Extraction: Extract the seaweed powder with a mixture of chloroform and methanol (e.g., 2:1 v/v) at room temperature with constant stirring for 24 hours. Repeat the extraction process three times.
-
Filtration and Concentration: Combine the extracts, filter to remove solid particles, and concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C.
-
Saponification: Dissolve the crude extract in a solution of potassium hydroxide in ethanol and reflux for 2 hours to saponify lipids.
-
Liquid-Liquid Extraction: After cooling, perform a liquid-liquid extraction with a non-polar solvent like n-hexane to separate the unsaponifiable matter containing the sterols.
-
Chromatographic Purification: Subject the unsaponifiable fraction to column chromatography on silica gel. Elute with a gradient of n-hexane and ethyl acetate to separate the different sterol fractions.
-
Further Purification: Further purify the this compound-containing fractions using high-performance liquid chromatography (HPLC) to obtain pure this compound.
-
Structure Elucidation: Confirm the identity and purity of the isolated this compound using techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Protocol 2: LXR Activation Reporter Assay
This protocol describes a general cell-based reporter assay to measure the activation of LXR by this compound.
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T, HepG2) in appropriate media. Co-transfect the cells with an LXR expression vector (LXRα or LXRβ), a reporter plasmid containing LXR response elements upstream of a luciferase gene, and a control plasmid (e.g., β-galactosidase) for normalization of transfection efficiency.
-
Compound Treatment: After transfection, treat the cells with various concentrations of this compound or a positive control (e.g., T0901317) for 18-24 hours. Include a vehicle control (e.g., DMSO).
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Normalization and Data Analysis: Normalize the luciferase activity to the β-galactosidase activity to account for differences in transfection efficiency. Express the results as fold activation relative to the vehicle control.
Visualizations
Caption: this compound activates the LXRβ signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. 24(S)-Saringosterol from edible marine seaweed Sargassum fusiforme is a novel selective LXRβ agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 24(S)-Saringosterol Prevents Cognitive Decline in a Mouse Model for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 24(R, S)-Saringosterol - From artefact to a biological medical agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.eur.nl [pure.eur.nl]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sterols heating: degradation and formation of their ring-structure polar oxidation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Methods to enhance the purity of Saringosterol isolates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the purity of Saringosterol isolates.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound isolates? A1: The most common impurities are structurally similar phytosterols, particularly fucosterol, due to their co-extraction from brown algae sources like Sargassum species.[1][2] Other compounds that may be present include phytol, chlorophylls, and various lipids.[1][3] Saponification is an effective method for removing interfering chlorophylls and lipids.[1]
Q2: Can this compound be an artifact in my extract? A2: Yes, this compound can be an artifact formed from the spontaneous oxidative degradation of fucosterol.[2][3] This conversion can be influenced by exposure to light and oxygen during extraction and purification, leading to inconsistent yields and purity.[4][5]
Q3: What analytical methods are suitable for determining the purity of this compound isolates? A3: High-Performance Liquid Chromatography (HPLC) is commonly used to assess the purity of this compound fractions by analyzing peak areas.[1] For structural confirmation and identification, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is the standard method.[1][6]
Q4: What is High-Speed Countercurrent Chromatography (HSCCC) and why is it used for this compound purification? A4: HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix.[1] This eliminates issues like irreversible sample adsorption and peak tailing, which can occur with traditional column chromatography.[1] It is particularly effective for separating compounds with similar chemical structures, like this compound and fucosterol, offering high recovery and purity in a single step.[1][7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Purity of this compound Isolate (<85%) | Co-elution of structurally similar sterols like fucosterol. | Optimize the HSCCC solvent system. A common system is n-hexane-acetonitrile-methanol (5:5:6, v/v).[1] Fine-tuning the ratios may improve resolution. Consider multi-step purification, including initial silica chromatography followed by HSCCC.[6] |
| Incomplete removal of lipids and pigments. | Ensure the saponification step is complete. Saponification with ethanolic potassium hydroxide (KOH) effectively removes fatty acids and chlorophylls that can interfere with purification.[1][3] | |
| Low or Inconsistent Yield | Degradation of fucosterol into this compound during processing. | Minimize exposure of the extract to light and oxygen to prevent the oxidative conversion of fucosterol.[4][5] Process samples promptly and store extracts at low temperatures (-20°C) in the dark.[1] |
| Irreversible adsorption of the sample onto a solid chromatography matrix. | Use High-Speed Countercurrent Chromatography (HSCCC), which is a liquid-liquid technique and avoids solid supports, thus preventing adsorptive sample loss.[1] | |
| Difficulty Separating this compound from Fucosterol | Similar polarity and chemical structure of the two sterols.[1] | Employ HSCCC, as it provides excellent resolution for analogue sterols. The n-hexane-acetonitrile-methanol (5:5:6, v/v) solvent system has been shown to successfully achieve baseline separation.[1][7] |
| HPLC Analysis Shows Broad or Tailing Peaks | Contamination of the sample with interfering substances. | Pre-clean the crude extract using saponification before chromatographic separation.[1] Ensure the HPLC mobile phase is optimized and the column is properly conditioned. |
| Poor solubility of the isolate in the mobile phase. | Test different solvent compositions for HPLC analysis. A common system for phytosterol analysis is acetonitrile and methanol.[1] |
Quantitative Data Summary
The following table summarizes the quantitative results achieved in the purification of this compound and related compounds from Sargassum horneri using HSCCC.
| Compound | Starting Material | Yield | Purity (by HPLC) | Reference |
| This compound | 300 mg crude extract | 3.1 mg | 85.09% | [1] |
| Fucosterol | 300 mg crude extract | 23.7 mg | 93.13% | [1] |
| Phytol | 300 mg crude extract | 19.8 mg | 96.29% | [1] |
Experimental Protocols
Crude Extract Preparation and Saponification
This protocol is adapted from methodologies used for extracting phytosterols from brown seaweed.[1][3]
-
Extraction:
-
Grind dried seaweed material (e.g., Sargassum horneri) into a powder.
-
Perform a heat reflux extraction on 500 g of the dried powder with 2 L of 95% ethanol at 85°C for 2.5 hours.
-
Repeat the extraction process three times.
-
Combine the extracts and evaporate to dryness using a rotary evaporator at 45°C. This yields the crude extract.
-
-
Saponification:
-
To remove lipids and chlorophylls, dissolve 30 g of the crude extract in 100 mL of a 10% ethanolic potassium hydroxide (KOH) solution.
-
Stir the mixture at 65°C for 3 hours under a nitrogen atmosphere to prevent oxidation.
-
After cooling, add 100 mL of n-hexane and 100 mL of water to the solution for liquid-liquid partitioning.
-
Separate the upper n-hexane phase, which contains the unsaponifiable matter (including this compound).
-
Wash the n-hexane phase with 30% aqueous ethanol until the aqueous phase is nearly colorless and the pH is neutral.
-
Evaporate the final organic phase to dryness at 35°C to yield the saponified extract for purification.
-
High-Speed Countercurrent Chromatography (HSCCC) Purification
This protocol describes a one-step preparative separation of this compound.[1][7]
-
Solvent System Preparation:
-
Prepare a two-phase solvent system of n-hexane-acetonitrile-methanol in a 5:5:6 volume ratio.
-
Thoroughly mix the solvents in a separatory funnel and allow them to equilibrate at room temperature.
-
Separate the upper (stationary phase) and lower (mobile phase) layers just before use.
-
-
HSCCC Instrument Setup and Operation:
-
Fill the entire HSCCC column with the upper stationary phase.
-
Rotate the column at a set speed (e.g., 800 rpm) and pump the lower mobile phase into the column at a specific flow rate (e.g., 2.0 mL/min).
-
Continue pumping until hydrodynamic equilibrium is reached, indicated by the emergence of the mobile phase from the outlet.
-
-
Sample Injection and Fraction Collection:
-
Dissolve approximately 300 mg of the saponified crude extract in 10 mL of a 1:1 mixture of the upper and lower phases.
-
Inject the sample solution into the HSCCC system.
-
Continuously collect the effluent in fractions using a fraction collector.
-
-
Analysis:
-
Analyze the collected fractions using HPLC to identify those containing pure this compound.
-
Combine the pure fractions and evaporate the solvent to obtain the isolated this compound.
-
Visualizations
Experimental Workflow for this compound Isolation
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Extraction and Quantitation of Phytosterols from Edible Brown Seaweeds: Optimization, Validation, and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 5. pure.eur.nl [pure.eur.nl]
- 6. researchgate.net [researchgate.net]
- 7. One-Step Preparative Separation of Phytosterols from Edible Brown Seaweed Sargassum horneri by High-Speed Countercurrent Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing variability in Saringosterol content in seaweed species.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with saringosterol from seaweed.
Frequently Asked Questions (FAQs)
1. This compound Content & Variability
-
Q1: Why does the this compound content I measure differ so much between seaweed species?
-
A: this compound content is naturally highly variable across different types of seaweed. Brown algae (Phaeophyceae), such as species from the Sargassum and Undaria genera, are the primary sources of this compound and its precursor, fucosterol.[1][2] In contrast, red algae (Rhodophyta) and green algae (Chlorophyta) contain very low to non-existent levels of these compounds.[1][3] For instance, brown seaweeds like Sargassum fusiforme (Hijiki), Undaria pinnatifida (Wakame), and Saccharina japonica (Kombu) are known to be significant sources, though the exact amounts vary.[4][5]
-
-
Q2: My this compound yield from the same seaweed species is inconsistent. What environmental factors could be at play?
-
A: Several environmental and abiotic factors significantly influence the sterol composition in seaweed. These include:
-
Season: The time of year for harvest is critical. For many brown algae species, the highest yields of this compound are found in the autumn months (September/October).[1][3] However, there are exceptions, such as Undaria pinnatifida, which may show peak levels in February.[1][3]
-
Light and Nutrients: Light intensity and nutrient availability (such as nitrogen and phosphorus) can alter the biosynthesis of sterols.[6] High irradiance, for example, can lead to an increase in sterol precursors.[6]
-
Geographic Location: The specific location and its associated environmental conditions can also contribute to variations in sterol content.
-
-
-
Q3: Is it possible that the this compound in my sample is an artifact of the extraction process?
-
A: Yes, this is a crucial consideration. Research has shown that this compound can be formed from the oxidation of its precursor, fucosterol, which is often much more abundant in brown algae.[1] This conversion can be triggered by exposure of the lipid extract to sunlight, UV light, or oxygen during processing and storage.[1][3] Therefore, it is vital to use proper extraction and storage techniques to minimize the artificial formation of this compound.
-
2. Extraction & Purification
-
Q4: I'm getting a low yield of sterols from my seaweed sample. How can I improve my extraction efficiency?
-
A: Low yields can be addressed by optimizing your extraction protocol. An effective method is Ultrasound-Assisted Extraction (UAE) combined with a chloroform-methanol solvent system (e.g., a 2:3 ratio), which has been shown to be highly efficient.[4][5][7] Key parameters to optimize include the solvent-to-sample ratio, extraction time, and temperature.[8] For example, one optimized protocol for fucosterol (the precursor) uses a 1:20 sample weight to solvent volume ratio with 90% alcohol at 60°C for 4 hours.[8]
-
-
Q5: My crude extract is contaminated with chlorophyll and other lipids. What is the best way to purify the this compound?
-
A: Saponification is a critical and effective step for removing interfering lipids and chlorophylls from the crude extract.[9] This process involves hydrolyzing the lipids with a base, such as potassium hydroxide (KOH), which leaves the non-saponifiable sterols like this compound in the extract for further analysis.[4][5] Following saponification, chromatographic techniques such as silica chromatography or high-speed countercurrent chromatography can be used for further purification and isolation of this compound from other sterols.[8][9]
-
3. Quantification & Analysis
-
Q6: Which analytical technique is most suitable for accurately quantifying this compound?
-
A: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), particularly tandem MS (MS/MS), is a highly sensitive and selective method for quantifying this compound.[10][11][12] Gas Chromatography-Mass Spectrometry (GC-MS) is also commonly used for identification and quantification.[1][13] For determining total sterol content and the relative amounts of major components like fucosterol and this compound, Proton Nuclear Magnetic Resonance (¹H NMR) is another powerful and validated technique.[4][5][7]
-
-
Q7: I am having difficulty chromatographically separating this compound from its precursor, fucosterol, and other sterol isomers. Do you have any suggestions?
-
A: Co-elution of sterols is a common challenge due to their structural similarity. To improve separation:
-
Column Choice: Utilize a C18 or a pentafluorophenyl (PFP) stationary phase column, which can offer better selectivity for sterols.[10][12][14]
-
Method Optimization: Carefully optimize the mobile phase composition and gradient.
-
Derivatization: For GC-MS or even some LC-MS applications, derivatizing the sterols can improve their chromatographic behavior and ionization efficiency, leading to better separation and sensitivity.[15]
-
-
4. Biological Activity & Assays
-
Q8: What is the known mechanism of action for this compound's biological effects, particularly in the context of neurodegenerative diseases like Alzheimer's?
-
A: this compound is recognized as a potent and selective agonist for the Liver X Receptor β (LXRβ).[16][17] Activation of LXRβ is a key mechanism underlying its therapeutic potential. This activation leads to the upregulation of genes involved in reverse cholesterol transport (e.g., ABCA1, ABCG1, APOE), which helps in clearing excess cholesterol.[16][18][19] This pathway is crucial for reducing amyloid-β (Aβ) deposition and neuroinflammation, which are hallmarks of Alzheimer's disease.[2][18][19]
-
-
Q9: My cell-based LXR activation assay is not showing the expected response with this compound. What could be the issue?
-
A: Several factors could be at play:
-
Epimer Activity: this compound exists as two epimers: 24(S) and 24(R). The 24(S)-saringosterol epimer is significantly more potent in activating LXRβ than the 24(R) epimer.[17] Ensure your sample's epimeric composition is known and consistent.
-
Cell Line: The expression levels of LXRα and LXRβ can vary between cell lines, influencing the observed response.
-
Compound Purity and Stability: Verify the purity of your this compound sample and ensure it has been stored correctly to prevent degradation.
-
Assay Conditions: Optimize incubation time and concentration. This compound's effects on LXR target gene expression can be observed within hours.[18]
-
-
Data Presentation
Table 1: this compound and Fucosterol Content in Various Brown Seaweed Species
| Seaweed Species | This compound (µg/g dry weight) | Fucosterol (mg/g dry weight) | Reference(s) |
| Sargassum muticum (October) | 32.95 ± 2.91 | Not Reported | [1] |
| Undaria pinnatifida (February) | 32.40 ± 15.25 | 1.48 ± 0.11 | [1] |
| Ascophyllum nodosum | 22.09 ± 3.45 | Not Reported | [1] |
| Sargassum fusiforme (Hijiki) | 20.94 ± 3.00 | Not Reported | [1] |
| Fucus serratus | 19.47 ± 9.01 | Not Reported | [1] |
| Fucus vesiculosus | 18.04 ± 0.52 | Not Reported | [1] |
| Sargassum fusiforme (Hijiki) | Total Sterols: 2.601 ± 0.171 mg/g | (Included in total) | [5] |
| Undaria pinnatifida (Wakame) | Total Sterols: 1.845 ± 0.137 mg/g | (Included in total) | [5] |
| Saccharina japonica (Kombu) | Total Sterols: 1.171 ± 0.243 mg/g | (Included in total) | [5] |
Table 2: Influence of Environmental Factors on Sterol Content in Saccharina latissima
| Condition | Effect on Sterol Content | Reference(s) |
| Phosphorus Limitation | Generally associated with a decrease in total sterol content. | [6] |
| Nitrogen Limitation | Species-specific; can cause an increase or decrease. | [6] |
| High Light Stress | Can lead to downregulation of genes for sterol biosynthesis and increased concentration of precursors like squalene. | [6] |
Experimental Protocols
Protocol 1: Optimized Ultrasound-Assisted Extraction and Saponification
This protocol is based on methodologies proven effective for extracting phytosterols from brown seaweeds.[4][5][7]
-
Preparation: Start with dried, powdered seaweed material.
-
Extraction:
-
To 750 mg of seaweed powder, add 30 mL of a chloroform:methanol (2:3, v/v) solvent mixture.
-
Perform ultrasound-assisted extraction for 15 minutes in an ultrasonic bath.
-
Centrifuge the sample and collect the supernatant containing the lipid extract.
-
-
Saponification (Purification):
-
Evaporate the solvent from the supernatant under a vacuum.
-
To the dried lipid extract, add 1.65 mL of 1.85 M potassium hydroxide (KOH) in methanol.
-
Allow the saponification reaction to proceed for approximately 14.5 hours at room temperature to hydrolyze interfering lipids.
-
-
Sterol Recovery:
-
After saponification, perform a liquid-liquid extraction using a nonpolar solvent like n-hexane or cyclohexane to recover the non-saponifiable fraction, which contains the sterols.
-
Wash the organic phase with water to remove residual KOH.
-
Evaporate the solvent to obtain the purified sterol extract. The sample is now ready for analysis via NMR, GC-MS, or HPLC-MS.
-
Protocol 2: Quantification of this compound using HPLC-MS/MS
This protocol outlines a general approach for the sensitive quantification of this compound.
-
Sample Preparation:
-
Reconstitute the purified sterol extract from Protocol 1 in a suitable solvent (e.g., methanol or acetonitrile).
-
Include an appropriate internal standard for accurate quantification.
-
-
Chromatographic Separation:
-
Column: Agilent Poroshell 120 EC-C18 (or equivalent) for good separation of sterol isomers.[14]
-
Mobile Phase: A gradient of methanol and water is commonly used.
-
Flow Rate: Typically around 0.3-0.5 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often preferred for nonpolar molecules like sterols as it provides good sensitivity without derivatization.[14] Electrospray Ionization (ESI) can also be used, sometimes with pre-column derivatization to enhance signal.[15]
-
Mode: Operate in positive ion mode.
-
Analysis: Use Selected Reaction Monitoring (SRM) for high selectivity and sensitivity. This involves monitoring a specific precursor ion for this compound and its characteristic product ions.
-
-
Quantification:
-
Generate a calibration curve using certified this compound standards of known concentrations.
-
Calculate the concentration of this compound in the samples by comparing its peak area relative to the internal standard against the calibration curve.
-
Visualizations
Caption: Experimental workflow for this compound extraction and analysis.
Caption: this compound's LXRβ signaling pathway.
References
- 1. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 2. mdpi.com [mdpi.com]
- 3. 24(R, S)-Saringosterol - From artefact to a biological medical agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Extraction and Quantitation of Phytosterols from Edible Brown Seaweeds: Optimization, Validation, and Application [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. Extraction and Quantitation of Phytosterols from Edible Brown Seaweeds: Optimization, Validation, and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Analysis of sterols by high-performance liquid chromatography/mass spectrometry combined with chemometrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pure.eur.nl [pure.eur.nl]
- 14. agilent.com [agilent.com]
- 15. A Highly Sensitive Method for Quantitative Analysis of Phytosterols by HPLC-MS/MS with Pre-Column Derivatization-SciEngine [cdn.sciengine.com]
- 16. This compound from Sargassum fusiforme Modulates Cholesterol Metabolism and Alleviates Atherosclerosis in ApoE-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. saringocognition.com [saringocognition.com]
Saringosterol Quantification by Mass Spectrometry: A Technical Support Guide
Welcome to the technical support center for the quantification of saringosterol using mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the most common ionization technique for this compound analysis by LC-MS?
A1: Atmospheric Pressure Chemical Ionization (APCI) is generally the preferred method for analyzing this compound and other phytosterols.[1] Due to their relatively nonpolar nature, these compounds ionize more efficiently with APCI compared to Electrospray Ionization (ESI), typically forming a protonated molecule with the loss of a water molecule ([M+H-H₂O]⁺).[1]
Q2: I am observing poor peak shape (tailing or splitting) for my this compound standard. What are the likely causes?
A2: Poor peak shape can arise from several factors. Common causes include column contamination, a mismatch between the injection solvent and the mobile phase, or secondary interactions with the column stationary phase. Ensure your sample is fully dissolved in a solvent weaker than or equivalent to the initial mobile phase. If the problem persists, flushing the column or using a guard column is recommended.
Q3: My this compound signal is low and inconsistent. How can I improve it?
A3: Low and inconsistent signals are often due to matrix effects, where co-eluting compounds from the sample matrix suppress the ionization of this compound.[2] Optimizing sample preparation to remove interfering substances is crucial. This can include solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Additionally, using a stable isotope-labeled internal standard can help to correct for signal variability. Also, confirm that the mass spectrometer parameters, such as collision energy and declustering potential, are optimized for this compound.
Q4: How can I prevent the degradation of this compound during sample preparation and storage?
A4: this compound, like other sterols, can be susceptible to oxidation. It is advisable to minimize the exposure of samples to light and oxygen. Adding antioxidants, such as butylated hydroxytoluene (BHT), to the extraction solvents can help prevent degradation. For long-term storage, it is recommended to keep lipid extracts in an organic solvent at -20°C or lower in an airtight container.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the quantification of this compound by mass spectrometry.
| Problem | Potential Cause | Recommended Solution |
| No or Low Signal | 1. Incorrect MS Parameters: Suboptimal precursor/product ion selection, collision energy, or declustering potential. | 1. Optimize MS parameters by infusing a this compound standard. Start with parameters from structurally similar compounds (see Table 1) and adjust for maximal signal intensity. |
| 2. Poor Ionization: Inefficient ionization of this compound. | 2. Confirm the use of APCI as the ionization source. Check the corona needle for cleanliness and proper positioning. | |
| 3. Sample Degradation: this compound has degraded during sample preparation or storage. | 3. Prepare fresh samples, incorporating antioxidants into the extraction solvent. Ensure proper storage conditions (frozen, under inert gas). | |
| Poor Peak Shape | 1. Column Overload: Injecting too much sample onto the column. | 1. Reduce the injection volume or dilute the sample. |
| 2. Incompatible Injection Solvent: The sample is dissolved in a solvent much stronger than the mobile phase. | 2. Reconstitute the final extract in a solvent that is of equal or lesser strength than the initial mobile phase. | |
| 3. Column Contamination: Buildup of matrix components on the column. | 3. Implement a column wash step between injections or use a guard column. If necessary, flush the analytical column according to the manufacturer's instructions. | |
| High Background Noise | 1. Contaminated Solvents or System: Impurities in the mobile phase, tubing, or ion source. | 1. Use high-purity, LC-MS grade solvents and additives. Flush the LC system and clean the mass spectrometer's ion source. |
| 2. Matrix Effects: Co-eluting matrix components are causing a high baseline. | 2. Improve sample clean-up using techniques like SPE. Adjust the chromatographic gradient to better separate this compound from interfering compounds. | |
| Inconsistent Results/Poor Reproducibility | 1. Matrix Effects: Variable ion suppression or enhancement between samples. | 1. Utilize a stable isotope-labeled internal standard for this compound to normalize the response. |
| 2. Inconsistent Sample Preparation: Variability in extraction efficiency. | 2. Ensure a standardized and validated sample preparation protocol is followed for all samples. | |
| 3. System Instability: Fluctuations in LC pump pressure or MS detector response. | 3. Check the LC system for leaks and ensure the pump is delivering a stable flow. Verify the stability of the MS detector by monitoring a standard over time. |
Quantitative Data Summary
The following table provides a starting point for the mass spectrometry parameters for this compound analysis. These values are based on the analysis of structurally similar phytosterols and should be empirically optimized for your specific instrument and experimental conditions.
Table 1: Suggested LC-MS/MS Parameters for this compound Analysis
| Parameter | Value | Rationale/Comments |
| Ionization Mode | APCI, Positive Ion | Generally provides better sensitivity for sterols compared to ESI. |
| Precursor Ion (Q1) | m/z 411.3 ([M+H-H₂O]⁺) | This compound (MW: 428.7 g/mol ) is expected to lose a water molecule during APCI. This should be confirmed by direct infusion. |
| Product Ion (Q3) | To be determined | The product ions will result from the fragmentation of the sterol backbone and side chain. A product ion scan of the m/z 411.3 precursor is required to identify the most intense and specific fragment for quantification. |
| Declustering Potential (DP) | 40 - 80 V | Optimize to maximize the precursor ion signal while minimizing in-source fragmentation. |
| Collision Energy (CE) | 20 - 40 eV | Optimize to achieve efficient fragmentation of the precursor ion and maximize the signal of the chosen product ion. |
Experimental Protocols
Detailed Protocol for this compound Quantification in Plasma
This protocol provides a general framework for the extraction and analysis of this compound from plasma samples.
-
Sample Preparation:
-
To 100 µL of plasma, add an appropriate amount of a stable isotope-labeled internal standard for this compound (if available) or a structurally similar deuterated sterol.
-
Add 1 mL of a solution of 1 M ethanolic potassium hydroxide.
-
Vortex and incubate at 60°C for 1 hour to saponify any esterified sterols.
-
After cooling to room temperature, add 0.5 mL of water and 2 mL of n-hexane.
-
Vortex vigorously for 2 minutes and centrifuge at 3000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer to a clean tube.
-
Repeat the hexane extraction two more times, pooling the hexane layers.
-
Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20 v/v) with 0.1% formic acid.
-
Gradient: A gradient from approximately 70% B to 100% B over several minutes is a good starting point to elute this compound.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
MS System: A triple quadrupole mass spectrometer operating in positive ion APCI mode with Multiple Reaction Monitoring (MRM).
-
MS Parameters: Optimize the precursor and product ions, declustering potential, and collision energy for this compound as described in Table 1.
-
Visualizations
Caption: Troubleshooting workflow for this compound quantification.
Caption: this compound quantification experimental workflow.
Caption: this compound's role in LXR signaling.
References
Refinement of protocols for consistent Saringosterol bioactivity
Welcome to the technical support center for saringosterol bioactivity protocols. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known bioactivities?
A1: this compound is a phytosterol, a type of sterol naturally occurring in plants, particularly abundant in brown seaweeds like Sargassum fusiforme. Its primary reported bioactivities include neuroprotective, anti-inflammatory, and cholesterol-lowering effects. It is also being investigated for its anti-cancer and antioxidant properties.[1]
Q2: What is the principal mechanism of action for this compound's bioactivity?
A2: this compound is known to be a selective agonist of the Liver X Receptor beta (LXRβ), a nuclear receptor that plays a crucial role in regulating cholesterol homeostasis and inflammation.[1][2][3][4] By activating LXRβ, this compound can modulate the expression of target genes involved in these pathways.
Q3: What are the common challenges encountered when working with this compound?
A3: Common challenges include its poor solubility in aqueous solutions, potential for variability in purity and isomeric composition (24(S) vs. 24(R) epimers), and sensitivity to light, which can affect its stability and experimental reproducibility.[5][6] The concentration of this compound can also vary depending on the seaweed species and seasonal harvesting time.[7][8][9]
Q4: How should I prepare this compound for in vivo oral administration?
A4: A commonly used vehicle for oral gavage in mice is a suspension of 0.5% methylcellulose containing 1% ethanol and 2% Tween.[10] This formulation helps to evenly disperse the hydrophobic this compound for consistent dosing.
Q5: What are the key quality control parameters to consider for this compound?
A5: Key quality control parameters include:
-
Purity: Should be determined by methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reported purities in research have ranged from 98.2% to 100%.[10]
-
Isomeric Ratio: The ratio of 24(S) to 24(R) epimers should be characterized, as they may exhibit different potencies. 24(S)-saringosterol has been shown to be more potent in LXRβ activation.[2][3]
-
Stability: this compound can be sensitive to light and oxidation. It should be stored protected from light and at a low temperature.[5][7]
Troubleshooting Guides
Inconsistent Bioactivity in Cell-Based Assays
| Problem | Possible Cause | Recommended Solution |
| Low or no cellular uptake | This compound precipitation in media due to poor solubility. | - Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol. - Ensure the final solvent concentration in the cell culture media is low (typically <0.1%) to avoid solvent toxicity. - Complexing with cyclodextrins may improve solubility. |
| Variable dose-response | - Inaccurate serial dilutions. - Cell density variability between wells. - Degradation of this compound in solution. | - Use freshly prepared dilutions for each experiment. - Ensure a homogenous cell suspension when seeding plates. - Protect this compound stock solutions from light and store at -20°C or below. |
| High cytotoxicity observed | - Solvent toxicity. - Contamination of this compound sample. - Off-target effects at high concentrations. | - Include a vehicle control to assess solvent toxicity. - Verify the purity of the this compound sample. - Perform a dose-response curve to determine the optimal non-toxic concentration range. |
Variability in In Vivo Studies
| Problem | Possible Cause | Recommended Solution |
| Inconsistent animal dosing | - Inhomogeneous suspension of this compound in the vehicle. - Inaccurate oral gavage technique. | - Vortex the this compound suspension immediately before each administration to ensure homogeneity. - Ensure proper training in oral gavage to minimize variability and stress to the animals. |
| High variability in plasma/tissue levels | - Differences in animal metabolism and absorption. - Instability of the compound in the gut. | - Increase the number of animals per group to improve statistical power. - Standardize the fasting state of the animals before dosing. |
| Discrepancy between in vitro and in vivo results | - Poor bioavailability of this compound. - Rapid metabolism of this compound in vivo. | - Confirm the bioavailability of your specific formulation. Oral gavage has been shown to have higher bioavailability than subcutaneous injection.[10] - Measure this compound levels in plasma and target tissues to correlate with observed effects. |
Troubleshooting Common Analytical Methods
| Method | Problem | Recommended Solution |
| qRT-PCR for LXR target genes | No or low amplification | - Check RNA integrity and purity. - Optimize primer design and concentration. - Ensure efficient reverse transcription. |
| Non-specific amplification | - Increase annealing temperature. - Redesign primers to be more specific. - Perform a melt curve analysis to check for multiple products. | |
| Immunohistochemistry (IHC) for inflammatory markers (e.g., Iba1, CD68) | Weak or no staining | - Optimize antigen retrieval method (heat-induced or enzymatic). - Increase primary antibody concentration or incubation time. - Ensure the antibody is validated for the specific tissue and fixation method. |
| High background staining | - Optimize blocking step (e.g., using serum from the same species as the secondary antibody). - Titrate primary and secondary antibody concentrations. - Ensure adequate washing steps. |
Quantitative Data Summary
Table 1: In Vitro this compound Concentrations for LXR Target Gene Expression
| Cell Line | This compound Concentration | Incubation Time | Target Genes Upregulated | Reference |
| CCF-STTG1 (human astroglioma) | 1.25–7.5 µM | 6, 24, 48 hours | ABCA1, ABCG1, APOE | [10][11] |
| HEK293T, HepG2, THP-1, RAW264.7 | Not specified | Not specified | LXR target genes | [12] |
Table 2: In Vivo this compound Dosing Regimens
| Animal Model | Dose | Administration Route | Duration | Key Findings | Reference |
| APPswePS1ΔE9 mice | 0.5 mg/25 g body weight/day | Oral gavage | 10 weeks | Prevented cognitive decline, reduced microglial activation | [10][11] |
| C57BL6/J mice | 0.5 mg/25 g body weight, twice daily | Oral gavage | 3 days | Determined bioavailability | [10] |
| ApoE-deficient mice | Not specified | Not specified | Not specified | Reduced atherosclerotic plaque burden | [13] |
Experimental Protocols
Protocol 1: In Vitro LXR Target Gene Expression Analysis
-
Cell Culture: Culture CCF-STTG1 cells in DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
This compound Preparation: Prepare a 10 mM stock solution of 24(S)-saringosterol in DMSO. Serially dilute in culture medium to achieve final concentrations of 1.25, 2.5, 5.0, and 7.5 µM. Ensure the final DMSO concentration is below 0.1%.
-
Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Replace the medium with fresh medium containing the different concentrations of this compound or vehicle control (medium with 0.1% DMSO).
-
Incubation: Incubate the cells for 6, 24, or 48 hours.
-
RNA Isolation: Lyse the cells and isolate total RNA using a suitable kit according to the manufacturer's instructions.
-
qRT-PCR:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform real-time PCR using SYBR Green master mix and primers for LXR target genes (e.g., ABCA1, ABCG1, APOE) and a stable housekeeping gene (e.g., SDHA).
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control.
-
Protocol 2: In Vivo Neuroprotective Effect Assessment in APPswePS1ΔE9 Mice
-
Animal Model: Use 6-month-old male APPswePS1ΔE9 mice and wild-type littermates.
-
This compound Formulation: Prepare a suspension of 24(S)-saringosterol in a vehicle of 0.5% methylcellulose with 1% ethanol and 2% Tween.
-
Dosing: Administer 0.5 mg of this compound per 25 g of body weight via oral gavage daily for 10 consecutive weeks. The control group receives the vehicle only.
-
Behavioral Testing:
-
After the treatment period, perform cognitive tests such as the object recognition task (ORT) and object location task (OLT) to assess memory.
-
-
Tissue Collection: At the end of the study, anesthetize the mice and perfuse with saline. Collect brain tissue for further analysis.
-
Immunohistochemistry for Neuroinflammation:
-
Fix one hemisphere of the brain in 4% paraformaldehyde and embed in paraffin.
-
Section the brain and perform immunohistochemical staining for microglial markers Iba1 and CD68.
-
Quantify the stained area to assess microglial activation.
-
-
Sterol Analysis by GC-MS:
-
Homogenize brain tissue from the other hemisphere.
-
Extract lipids and analyze sterol levels, including this compound, using gas chromatography-mass spectrometry to confirm brain bioavailability.
-
Visualizations
References
- 1. saringocognition.com [saringocognition.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 24(S)-Saringosterol from edible marine seaweed Sargassum fusiforme is a novel selective LXRβ agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing water solubility of phytosterols through Co-amorphization with food-grade coformers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 8. pure.eur.nl [pure.eur.nl]
- 9. iss2023.net [iss2023.net]
- 10. 24(S)-Saringosterol Prevents Cognitive Decline in a Mouse Model for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. This compound from Sargassum fusiforme Modulates Cholesterol Metabolism and Alleviates Atherosclerosis in ApoE-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Saringosterol and its 24(R) Epimer Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of Saringosterol, specifically the 24(S) epimer, and its 24(R) epimer. The primary focus of this analysis is on their differential activation of Liver X Receptors (LXRs) and the subsequent impact on cholesterol metabolism and neuro-inflammation, supported by experimental data.
Introduction
This compound is a naturally occurring phytosterol found in edible brown seaweeds, such as Sargassum fusiforme. It exists as a pair of epimers, distinguished by the stereochemistry at the C-24 position: 24(S)-saringosterol and 24(R)-saringosterol. Both epimers are recognized for their potential therapeutic effects, primarily acting as agonists for Liver X Receptors (LXRs), which are key regulators of cholesterol homeostasis, lipid metabolism, and inflammatory responses.[1][2] Notably, this compound demonstrates a preferential activation of the LXRβ isoform, which is ubiquitously expressed, over the LXRα isoform, which is predominantly found in the liver. This selectivity is advantageous as it may mitigate the risk of hepatic steatosis (fatty liver), a common side effect associated with pan-LXR agonists that strongly activate LXRα.[3]
Comparative Biological Activity
Experimental evidence has demonstrated a significant difference in the biological potency of the two epimers. The 24(S) epimer is a more potent activator of LXRβ compared to its 24(R) counterpart. This differential activity is crucial for their potential as therapeutic agents.
Data Presentation: LXRβ Transactivation
The following table summarizes the quantitative data from a key study that directly compares the LXRβ transactivation potential of the two epimers using a luciferase reporter assay.
| Compound | Fold Activation of LXRβ (Mean ± SEM) | Reference |
| 24(S)-Saringosterol | 3.50 ± 0.17 | [1] |
| 24(R)-Saringosterol | 1.63 ± 0.12 | [1] |
| Vehicle Control | 1.00 | [1] |
SEM: Standard Error of the Mean
This data clearly indicates that 24(S)-saringosterol is more than twice as effective at activating LXRβ-mediated transcription than the 24(R) epimer.[1] This enhanced activity leads to a more robust induction of LXR target genes involved in reverse cholesterol transport.[1]
Signaling Pathway and Experimental Workflow
The biological effects of this compound and its epimers are primarily mediated through the LXR signaling pathway. The general workflow for assessing the activity of these compounds involves cell-based assays to measure LXR activation and downstream gene expression.
Caption: this compound-mediated LXRβ signaling pathway.
References
- 1. 24(S)-Saringosterol from edible marine seaweed Sargassum fusiforme is a novel selective LXRβ agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound from Sargassum fusiforme Modulates Cholesterol Metabolism and Alleviates Atherosclerosis in ApoE-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
Saringosterol efficacy in comparison to other cholesterol-lowering phytosterols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cholesterol-lowering efficacy of saringosterol against other well-established phytosterols. The information is curated to assist researchers and professionals in drug development in understanding the potential of this compound as a novel therapeutic agent. This document summarizes quantitative data from preclinical studies, details experimental methodologies, and visualizes the underlying molecular mechanisms.
Executive Summary
This compound, a phytosterol derived from brown seaweed, has demonstrated potent cholesterol-lowering and anti-atherogenic properties.[1][2][3] Its primary mechanism of action involves the selective activation of the Liver X Receptor Beta (LXRβ), a key regulator of cholesterol homeostasis.[4][5] This mode of action distinguishes it from other common phytosterols like beta-sitosterol, campesterol, and stigmasterol, which primarily function by competitively inhibiting intestinal cholesterol absorption.[6] Preclinical studies, predominantly in apolipoprotein E-deficient (ApoE-/-) mice, a well-established model for atherosclerosis, have shown significant reductions in serum cholesterol levels upon this compound administration.[2][4]
Comparative Efficacy of Phytosterols in Cholesterol Reduction
The following tables summarize the quantitative data on the cholesterol-lowering effects of this compound and other major phytosterols from various preclinical and clinical studies. It is important to note that direct head-to-head comparative studies are limited, and experimental conditions such as animal models, dosages, and treatment durations may vary.
Table 1: this compound Efficacy Data
| Phytosterol | Animal Model | Dosage | Treatment Duration | Total Cholesterol Reduction (%) | LDL-C Reduction (%) | Key Findings | Reference |
| This compound | ApoE-/- Mice | 50 mg/kg/day | 2 weeks | Significant Decrease | Significant Decrease | Reduced atherosclerotic plaque burden; selective LXRβ activation.[1][2] | [1][2][3] |
Table 2: Other Phytosterols Efficacy Data
| Phytosterol | Animal Model/Human | Dosage | Treatment Duration | Total Cholesterol Reduction (%) | LDL-C Reduction (%) | Key Findings | Reference |
| Beta-sitosterol | Human | 1.5 - 3 g/day | N/A | 9 - 13 | 15 - 20 | Reduces intestinal cholesterol absorption.[[“]] | [[“]][8][9][10][11] |
| Plant Sterol Esters (PSE) | ApoE-/- Mice | 2% of diet | 6 weeks | 43 | N/A | Reduced plasma cholesterol but increased plant sterol serum concentrations.[12] | [1][12] |
| Stigmasterol | WKY Rats | 0.5% of diet | 6 weeks | ~11 | N/A | Inhibited intestinal cholesterol absorption and suppressed hepatic cholesterol synthesis.[13] | [13][14] |
| Campesterol & Beta-sitosterol | Human | N/A | N/A | Up to 14.2 (Total-C) | Up to 13.8 (LDL-C) | Effective in individuals with high cholesterol absorption.[15] | [15][16] |
Detailed Experimental Protocols
1. This compound in ApoE-/- Mice (Yan et al., 2021)
-
Animal Model: Male ApoE-deficient (ApoE-/-) mice, 8 weeks old.
-
Diet: Mice were fed a high-fat diet (HFD) containing 21% fat and 0.15% cholesterol for 12 weeks to induce atherosclerosis.
-
Treatment: For the last two weeks of the HFD feeding, mice were orally administered this compound (50 mg/kg body weight per day) dissolved in corn oil. A control group received the vehicle (corn oil) only.
-
Sample Collection and Analysis: At the end of the 14-week period, blood and tissue samples were collected. Serum total cholesterol (TC) and low-density lipoprotein cholesterol (LDL-C) levels were determined using enzymatic kits. The aorta was dissected for en face analysis of atherosclerotic plaques after Sudan IV staining. Gene expression analysis in the liver and intestines was performed using quantitative real-time PCR (qRT-PCR) to measure the expression of LXRβ target genes.
-
Statistical Analysis: Data were analyzed using one-way ANOVA followed by Tukey's post hoc test. A p-value of less than 0.05 was considered statistically significant.
2. Plant Sterol Esters in ApoE-/- Mice (Meissner et al., 2011)
-
Animal Model: Male ApoE-/- mice.
-
Diet: Mice were fed a Western-type diet (WTD) containing 1.25% cholesterol for 6 weeks.
-
Treatment: The mice were divided into three groups: WTD only (control), WTD supplemented with 2% (w/w) plant sterol esters (PSE), and WTD supplemented with 2% (w/w) plant stanol esters (PSA).
-
Sample Collection and Analysis: Blood samples were collected to determine plasma cholesterol and plant sterol concentrations. Aortic tissues were analyzed for atherosclerotic lesion development.
-
Statistical Analysis: Statistical significance was determined using appropriate statistical tests.
3. Stigmasterol in WKY Rats (Batta et al., 2006)
-
Animal Model: Male Wistar-Kyoto (WKY) rats.
-
Diet: Standard rat chow.
-
Treatment: Rats were fed a diet supplemented with 0.5% stigmasterol for 6 weeks. A control group received the standard diet.
-
Sample Collection and Analysis: Plasma and liver samples were collected to measure cholesterol and other sterol levels. Intestinal cholesterol absorption was determined using the plasma dual-isotope ratio method. Hepatic enzyme activities related to cholesterol metabolism were also assessed.
-
Statistical Analysis: Appropriate statistical methods were used to compare the treated and control groups.
Signaling Pathways and Mechanisms of Action
This compound: Selective LXRβ Activation
This compound's primary mechanism of action is the selective activation of Liver X Receptor Beta (LXRβ).[4][5] LXRβ is a nuclear receptor that plays a crucial role in regulating cholesterol metabolism.[1][2] Activation of LXRβ leads to the upregulation of a suite of genes involved in reverse cholesterol transport, cholesterol efflux, and its conversion to bile acids in the liver. This multifaceted mechanism contributes to its potent cholesterol-lowering and anti-atherosclerotic effects.[1][2]
References
- 1. Differential effects on inhibition of cholesterol absorption by plant stanol and plant sterol esters in apoE-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound from Sargassum fusiforme Modulates Cholesterol Metabolism and Alleviates Atherosclerosis in ApoE-Deficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound from Sargassum fusiforme Modulates Cholesterol Metabolism and Alleviates Atherosclerosis in ApoE-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 24(S)-Saringosterol from edible marine seaweed Sargassum fusiforme is a novel selective LXRβ agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of sitosterol in the management of blood cholesterol levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
- 8. drugs.com [drugs.com]
- 9. Beta-sitosterol: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]
- 10. Beneficial effects of β-sitosterol on type 1 cholecystokinin receptor dysfunction induced by elevated membrane cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Beta-Sitosterol: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 12. Differential effects on inhibition of cholesterol absorption by plant stanol and plant sterol esters in apoE−/− mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stigmasterol reduces plasma cholesterol levels and inhibits hepatic synthesis and intestinal absorption in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Ratio of lathosterol to campesterol in serum predicts the cholesterol-lowering effect of sitostanol-supplemented margarine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Synergistic Potential of Saringosterol: A Comparative Guide to Seaweed Compound Interactions
For Researchers, Scientists, and Drug Development Professionals
The vast biochemical library of marine algae presents a compelling frontier in the search for novel therapeutic agents. Among these, saringosterol, a phytosterol found predominantly in brown seaweeds, has garnered significant attention for its potent biological activities. However, emerging research suggests that the therapeutic efficacy of this compound may be significantly enhanced when acting in concert with other compounds native to its seaweed origins. This guide provides a comparative analysis of this compound and other key seaweed-derived compounds, presenting the experimental basis for evaluating their synergistic effects and exploring the signaling pathways that may underpin these interactions.
Comparative Bioactivity of this compound and Other Seaweed Compounds
This compound's primary mechanism of action involves the selective activation of Liver X Receptor β (LXRβ), a nuclear receptor that plays a crucial role in regulating cholesterol metabolism and inflammatory responses.[1][2][3] This activity underlies its observed neuroprotective and anti-atherosclerotic effects.[4][5] However, seaweeds like Sargassum fusiforme are a rich source of other bioactive molecules, including fucosterol, fucoxanthin, and phlorotannins, which exhibit complementary and potentially synergistic bioactivities.[1][6]
An advantage of using crude seaweed extracts over purified this compound could be the presence of these other constituents with additional or synergistic effects.[1] For instance, while this compound demonstrates potent anti-inflammatory properties by reducing microglial activation[1][7], other compounds like fucosterol also exert anti-inflammatory effects, potentially through LXR activation as well.[1] Fucoxanthin and phlorotannins are noted for their strong antioxidant properties, which can combat oxidative stress, a key pathological factor in many diseases that this compound also addresses.[6][8]
The following table summarizes the key bioactivities of this compound and its potential synergistic partners.
| Compound | Primary Bioactivity | Mechanism of Action | Potential Synergistic Effect with this compound |
| This compound | Neuroprotection, Anti-inflammatory, Cholesterol-lowering | Selective LXRβ agonist, reduces microglial activation | Establishes a primary therapeutic pathway that can be amplified by other compounds. |
| Fucosterol | Anti-inflammatory, Cholesterol-lowering | LXR agonist, precursor to this compound | Additive or synergistic anti-inflammatory and cholesterol-lowering effects through shared LXR pathways. |
| Fucoxanthin | Antioxidant, Anti-inflammatory | Scavenges free radicals, may inhibit Aβ formation | Complements this compound's anti-inflammatory action by reducing oxidative stress, a parallel pathway in neurodegeneration.[8] |
| Phlorotannins | Potent Antioxidant, Anti-inflammatory | Free radical scavenging, enzyme inhibition | Provides robust antioxidant protection, potentially preserving the integrity and function of cells targeted by this compound. |
| Fucoidan | Anti-inflammatory, Antioxidant, Neuroprotective | Modulates inflammatory pathways | Offers additional neuroprotective and anti-inflammatory support through mechanisms distinct from LXR activation, creating a multi-pronged therapeutic approach.[8] |
Experimental Protocols for Evaluating Synergism
To quantitatively assess the synergistic effects of this compound with other seaweed compounds, a combination of in vitro and in vivo experimental models can be employed. The following protocols outline key methodologies.
In Vitro Antioxidant Activity Assessment
-
DPPH Radical Scavenging Assay: This assay measures the ability of the compounds, alone and in combination, to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH). A greater decrease in absorbance at 517 nm indicates higher antioxidant activity. Synergism is determined if the combined effect is greater than the sum of the individual effects.
-
ABTS Radical Cation Decolorization Assay: This assay is based on the ability of antioxidants to quench the blue-green 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation. The reduction in absorbance at 734 nm is proportional to the antioxidant concentration.
In Vitro Anti-inflammatory Activity Assessment
-
Nitric Oxide (NO) Assay in Macrophages: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells are treated with this compound, a secondary compound (e.g., fucoxanthin), and a combination of both. The production of nitric oxide, a pro-inflammatory mediator, is measured using the Griess reagent. A synergistic effect is noted if the combination treatment significantly reduces NO production more than the individual compounds.
-
Cytokine Expression Analysis (ELISA or qPCR): The expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in LPS-stimulated macrophages is quantified using Enzyme-Linked Immunosorbent Assay (ELISA) for protein levels or quantitative Polymerase Chain Reaction (qPCR) for mRNA levels.
In Vivo Neuroprotection Assessment in an Alzheimer's Disease Mouse Model
-
Animal Model: APPswe/PS1dE9 mice, a common model for Alzheimer's disease, are administered this compound, another seaweed compound, or a combination of both over a period of several weeks.[1][7]
-
Behavioral Tests: Cognitive function is assessed using tests such as the Morris water maze for spatial memory and the object recognition task for recognition memory.[7] Improved performance in the combination group compared to single-compound groups would suggest synergy.
-
Immunohistochemistry: Brain tissue is analyzed for markers of neuroinflammation (e.g., Iba1 for microglia activation) and amyloid-β plaque load.[1][7] A significant reduction in these markers in the combination treatment group would indicate a synergistic neuroprotective effect.
Visualizing Potential Synergistic Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the potential signaling pathways for synergy and a general experimental workflow for its evaluation.
Caption: Potential synergistic mechanism for neuroprotection.
Caption: General workflow for evaluating synergistic effects.
References
- 1. 24(S)-Saringosterol Prevents Cognitive Decline in a Mouse Model for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. This compound from Sargassum fusiforme Modulates Cholesterol Metabolism and Alleviates Atherosclerosis in ApoE-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications of Antioxidant Secondary Metabolites of Sargassum spp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Unveiling the In Vivo Anti-Inflammatory Potential of Saringosterol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo anti-inflammatory effects of Saringosterol, a marine-derived phytosterol, with other relevant sterols, Fucosterol and β-Sitosterol. While direct comparative studies are limited, this document synthesizes available preclinical data to offer insights into their respective anti-inflammatory profiles and mechanisms of action.
At a Glance: Comparative Efficacy of Sterols in Preclinical Models
The following tables summarize the key in vivo anti-inflammatory effects of this compound, Fucosterol, and β-Sitosterol based on available literature. It is crucial to note that the experimental models and conditions vary across studies, making direct comparisons of potency challenging.
Table 1: In Vivo Anti-Inflammatory Effects of this compound
| Compound | Animal Model | Dosage | Duration | Key Anti-Inflammatory Findings | Reference |
| This compound | APPswePS1ΔE9 mice (Alzheimer's Disease model) | 0.5 mg/25 g body weight/day | 10 weeks | Significantly prevented the increase of the inflammatory marker Iba1 in the cortex.[1][2][3][4][5][6][7][8] | [1][2][3][4][5][6][7][8] |
Table 2: In Vivo Anti-Inflammatory Effects of Fucosterol
| Compound | Animal Model | Dosage | Duration | Key Anti-Inflammatory Findings | Reference |
| Fucosterol | Immobilization-induced muscle atrophy in C57BL/6J mice | Not specified | Not specified | Attenuated the increase in TNF-α and IL-6 gene expression in muscle tissue. | |
| Fucosterol | LPS-induced inflammation in zebrafish embryos | Not specified | Not specified | Demonstrated inhibition of IL-6 and IL-1β. |
Table 3: In Vivo Anti-Inflammatory Effects of β-Sitosterol
| Compound | Animal Model | Dosage | Duration | Key Anti-Inflammatory Findings | Reference |
| β-Sitosterol | Cecal ligation and puncture (CLP) rat model of sepsis | Not specified | Not specified | Significantly lowered serum levels of IL-1β and IL-6. | [9] |
| β-Sitosterol | Renal ischemia/reperfusion injury in rats | Not specified | Not specified | Reduced serum levels of TNF-α and IL-6. | [10] |
| β-Sitosterol | Carrageenan-induced paw edema in rats | Not specified | Not specified | Demonstrated a reduction in paw edema. | [3] |
Delving into the Mechanisms: Signaling Pathways
The anti-inflammatory actions of these sterols are attributed to their modulation of key signaling pathways.
This compound's Anti-Inflammatory Mechanism:
This compound is proposed to exert its anti-inflammatory effects primarily through the activation of the Liver X Receptor β (LXRβ). LXR activation is known to transrepress the activity of pro-inflammatory transcription factors such as NF-κB and AP-1. This leads to a downstream reduction in the expression of inflammatory mediators.
Figure 1. Proposed anti-inflammatory signaling pathway of this compound via LXRβ activation.
Fucosterol and β-Sitosterol's Anti-Inflammatory Mechanisms:
Both Fucosterol and β-Sitosterol have been shown to inhibit the NF-κB and MAPK (p38/ERK) signaling pathways. By targeting these central inflammatory pathways, they effectively reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
Figure 2. General anti-inflammatory signaling pathways of Fucosterol and β-Sitosterol.
Experimental Protocols: A Closer Look at the Methodologies
To ensure transparency and reproducibility, this section details the experimental protocols for the key in vivo studies cited.
This compound: Alzheimer's Disease Mouse Model
-
Animal Model: Six-month-old male APPswePS1ΔE9 mice and wildtype C57BL/6J littermates were used.[1][4][5][8]
-
Treatment: Mice received either this compound (0.5 mg/25 g body weight/day) or a vehicle control for 10 weeks.[1][4][5][8]
-
Inflammatory Marker Analysis: Immunohistochemistry was used to assess the expression of the inflammatory marker Iba1 in the cortex.[1][3][4][5][8]
-
Workflow Diagram:
Figure 3. Experimental workflow for assessing the anti-inflammatory effect of this compound.
β-Sitosterol: Carrageenan-Induced Paw Edema Model
-
Animal Model: The specific strain of rats was not detailed in the abstract.
-
Induction of Inflammation: Paw edema was induced by an injection of carrageenan.[3]
-
Treatment: The dosage of β-Sitosterol administered was not specified in the abstract.
-
Measurement of Inflammation: The volume of the paw was measured to quantify the extent of edema.[3]
Note on Fucosterol Studies: Detailed experimental protocols for the in vivo studies on Fucosterol were not fully available in the initial search results.
Conclusion and Future Directions
The available in vivo data suggests that this compound possesses anti-inflammatory properties, particularly in the context of neuroinflammation associated with Alzheimer's disease, by modulating the LXRβ pathway. Fucosterol and β-Sitosterol have also demonstrated anti-inflammatory effects in various models, primarily through the inhibition of the NF-κB and MAPK pathways.
A significant gap in the current research is the lack of direct comparative studies of these three sterols in standardized in vivo models of inflammation. Future research should aim to evaluate the anti-inflammatory efficacy of this compound, Fucosterol, and β-Sitosterol side-by-side in models such as carrageenan-induced paw edema or LPS-induced systemic inflammation. Such studies would provide a clearer understanding of their relative potencies and therapeutic potential for various inflammatory conditions. Furthermore, a more in-depth investigation into the downstream targets of this compound's LXRβ activation would provide a more complete picture of its anti-inflammatory mechanism.
References
- 1. Fucosterol of Marine Macroalgae: Bioactivity, Safety and Toxicity on Organism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fucosterol, a Phytosterol of Marine Algae, Attenuates Immobilization-Induced Skeletal Muscle Atrophy in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Deciphering Molecular Mechanism of the Neuropharmacological Action of Fucosterol through Integrated System Pharmacology and In Silico Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. 24(S)-Saringosterol Prevents Cognitive Decline in a Mouse Model for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. β-Sitosterol Alters the Inflammatory Response in CLP Rat Model of Sepsis by Modulation of NFκB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Saringosterol: A Novel Marine-Derived Compound in the Quest to Combat Atherosclerosis
For Immediate Release
A Comparative Analysis of Saringosterol's Efficacy in Mitigating Atherosclerosis Progression
Shanghai, China – November 7, 2025 – In the landscape of cardiovascular research, the quest for novel therapeutic agents to combat atherosclerosis remains a paramount objective. A compelling candidate emerging from marine biodiversity is this compound, a phytosterol derived from the edible seaweed Sargassum fusiforme. This guide provides a comparative analysis of this compound's impact on atherosclerosis progression, juxtaposed with established and experimental treatments, supported by preclinical data. The information is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its therapeutic potential.
Executive Summary
Atherosclerosis, a chronic inflammatory disease characterized by the buildup of plaque in the arteries, is a leading cause of cardiovascular events worldwide. Current treatment paradigms, largely dominated by statins, focus on lowering low-density lipoprotein cholesterol (LDL-C). However, a significant residual risk of cardiovascular events persists, underscoring the need for alternative or complementary therapeutic strategies.
This compound has demonstrated significant promise in preclinical studies by not only reducing atherosclerotic plaque burden but also by favorably modulating cholesterol metabolism.[1][2][3] Its mechanism of action, primarily through the selective activation of Liver X Receptor β (LXRβ), distinguishes it from other therapeutic classes and suggests a potential for a complementary role in managing atherosclerosis.[2][3][4]
Comparative Efficacy: this compound vs. Alternatives
To contextualize the anti-atherosclerotic potential of this compound, this guide compares its efficacy with a synthetic LXR agonist, T0901317, and a widely prescribed statin, atorvastatin. The data is derived from studies utilizing the apolipoprotein E-deficient (ApoE-/-) mouse model, a well-established standard for studying atherosclerosis.
Data Presentation: Key Performance Metrics
The following table summarizes the quantitative data on the effects of this compound, T0901317, and atorvastatin on key parameters of atherosclerosis progression in ApoE-/- mice.
| Treatment Group | Dosage | Treatment Duration | Aortic Plaque Area Reduction (%) | Total Serum Cholesterol Reduction (%) | Key Side Effects/Observations | Reference |
| This compound | 50 mg/kg/day | 2 weeks | Marked reduction vs. control | Significant reduction vs. control | No adverse hepatic effects observed. Reduced serum and hepatic triglyceride levels. | [1][2] |
| T0901317 (LXR Agonist) | 50 mg/kg/day | 2 weeks | 64.2% (prevention study) | Plasma TC increased | Increased liver triglycerides (hepatic steatosis). | [1][5] |
| Atorvastatin | 10 mg/kg/day | 8 weeks | 28% | 43% | Generally well-tolerated in the study. | [4][6] |
Note: The data for this compound/T0901317 and atorvastatin are from separate studies. While both used the ApoE-/- mouse model, direct head-to-head comparisons in a single study are not yet available. The different treatment durations should also be considered when interpreting the results.
Mechanism of Action: A Differentiated Approach
This compound's primary mechanism of action involves the selective activation of LXRβ.[2][3][4] LXRs are nuclear receptors that play a crucial role in cholesterol homeostasis.[1][2] Activation of LXRβ promotes reverse cholesterol transport, a process that removes excess cholesterol from peripheral tissues, including arterial plaques, for excretion.[2]
In contrast, statins, such as atorvastatin, primarily work by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol synthesis pathway in the liver. This leads to a decrease in circulating LDL-C levels.
The synthetic LXR agonist T0901317 activates both LXRα and LXRβ. While effective in reducing atherosclerosis, its activation of LXRα is associated with undesirable side effects like hepatic steatosis (fatty liver) and hypertriglyceridemia.[1][2] this compound's selectivity for LXRβ appears to circumvent these adverse effects, making it a more attractive therapeutic candidate.[2]
Figure 1: Simplified signaling pathways of this compound versus Statins in atherosclerosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the summarized experimental protocols from the cited studies.
This compound and T0901317 Study Protocol
-
Animal Model: Male ApoE-deficient (ApoE-/-) mice.[1]
-
Diet: Mice were fed a high-fat diet with added cholesterol for 12 weeks to induce atherosclerosis.[2]
-
Treatment Groups:
-
Atherosclerotic Plaque Analysis: Aortas were stained with Sudan IV, and the lesion area was quantified as a percentage of the total aortic area. Cross-sections of the aortic root were stained with Oil Red O to measure plaque area.[1]
-
Serum Lipid Analysis: Total cholesterol and triglyceride levels in the serum were measured using commercially available kits.[1]
Atorvastatin Study Protocol
-
Animal Model: Male ApoE-deficient (ApoE-/-) mice.[4]
-
Diet: Mice were fed a high-fat diet for 16 weeks to establish atherosclerotic plaques.[4]
-
Treatment Groups:
-
Atherosclerotic Plaque Analysis: Plaque area in the aortic arch and abdominal aorta was determined through morphometric analysis of histological sections.[7]
-
Plasma Lipid Analysis: Plasma total cholesterol and triglyceride levels were measured at the end of the study.[7]
Figure 2: Generalized experimental workflow for evaluating anti-atherosclerotic compounds.
Conclusion and Future Directions
This compound presents a promising, novel approach to the management of atherosclerosis. Its unique mechanism of action via selective LXRβ activation offers a potential advantage over non-selective LXR agonists by avoiding adverse effects on lipid metabolism.[2] Preclinical data in ApoE-/- mice demonstrates its potent anti-atherogenic and cholesterol-lowering effects.
While direct comparative studies with statins are warranted, the existing evidence suggests that this compound could be a valuable therapeutic agent, either as a standalone treatment or in combination with existing therapies like statins. Further research, including long-term efficacy and safety studies in larger animal models and eventual human clinical trials, is essential to fully elucidate the therapeutic potential of this compound in the fight against cardiovascular disease. The exploration of marine-derived compounds like this compound highlights the vast potential of natural products in innovative drug discovery.
References
- 1. This compound from Sargassum fusiforme Modulates Cholesterol Metabolism and Alleviates Atherosclerosis in ApoE-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound from Sargassum fusiforme Modulates Cholesterol Metabolism and Alleviates Atherosclerosis in ApoE-Deficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Liver X receptor agonist T0901317 reduces atherosclerotic lesions in apoE-/- mice by up-regulating NPC1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Complementary Effects of Atorvastatin and Exercise Treatment on the Composition and Stability of the Atherosclerotic Plaques in ApoE Knockout Mice | PLOS One [journals.plos.org]
Safety Operating Guide
Navigating the Disposal of Saringosterol: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult your institution's specific Environmental Health & Safety (EH&S) guidelines. The following are general best practices for handling saringosterol and its waste.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.
-
Skin Protection: Wear appropriate protective gloves and a lab coat to prevent skin exposure.
-
Respiratory Protection: If there is a risk of generating dust, use a respirator with a particle filter.
Engineering Controls:
-
All handling and disposal procedures should be performed in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The disposal of this compound waste should be managed through your institution's hazardous waste program. Do not discard this compound or its contaminated materials in the general trash or down the drain.
-
Waste Segregation:
-
Collect all this compound-contaminated waste separately from other waste streams. This includes:
-
Unused or expired this compound solid.
-
Contaminated lab supplies such as pipette tips, centrifuge tubes, and gloves.
-
Solutions containing this compound.
-
Empty containers that held this compound.
-
-
-
Waste Containerization:
-
Solid Waste: Collect dry, this compound-contaminated materials (e.g., gloves, wipes, contaminated plasticware) in a designated, sealable, and puncture-proof container. This container should be clearly labeled as hazardous waste.
-
Liquid Waste: Collect liquid waste containing this compound in a compatible, leak-proof container. Ensure the container is properly sealed.
-
Sharps Waste: Any chemically contaminated sharps, such as needles or broken glass, must be placed in a designated, puncture-resistant sharps container labeled for chemical waste.
-
-
Labeling:
-
Affix a hazardous waste label to each container.
-
The label must be filled out completely and accurately, identifying the contents as "this compound Waste" and listing all components of any mixtures.
-
-
Storage:
-
Store the sealed and labeled waste containers in a designated, secure, and well-ventilated satellite accumulation area while awaiting pickup.
-
Ensure that incompatible chemicals are not stored together. While specific incompatibility data for this compound is not available, as a general precaution, it should be stored away from strong oxidizing agents and acids[1].
-
-
Disposal Request:
-
Once the waste container is nearly full (approximately 90%), or before the accumulation time limit set by your institution is reached, submit a hazardous waste pickup request to your institution's EH&S department.
-
Quantitative Data Summary
As specific quantitative data for this compound disposal is not available, the following table provides a template of important parameters to consider, based on general laboratory chemical safety.
| Parameter | Guideline | Source/Rationale |
| Permissible Exposure Limit (PEL) | Not Established | Specific toxicological data for this compound is limited. Treat as a compound of unknown toxicity and minimize exposure. |
| Reportable Quantity (RQ) | Not Established | Follow institutional guidelines for reporting spills or releases. |
| Satellite Accumulation Area Time Limit | Varies by institution (e.g., 90 days) | Adherence to institutional and regulatory hazardous waste management policies is mandatory[2]. |
| Container Fill Level for Pickup | ~90% full | To prevent overfilling and ensure safe transport for disposal[3]. |
Experimental Protocols Cited
The information provided in this guide is based on established best practices for laboratory chemical waste disposal and not on specific experimental protocols for this compound disposal. Researchers should always adhere to the protocols established by their institution's Environmental Health & Safety department.
Visualizing the Disposal Workflow
The following diagrams illustrate the logical flow of the this compound disposal process.
Caption: this compound Disposal Workflow
Caption: Decision Tree for this compound Waste Handling
References
Navigating the Safe Handling of Saringosterol: A Guide for Laboratory Professionals
Potential Hazards and Safety Recommendations
Based on information for similar sterol compounds, Saringosterol should be handled with care, assuming it may present the following hazards.
Summary of Potential Hazards:
| Hazard Statement | Description |
| Skin Irritation | May cause redness, swelling, itching, and dryness upon contact. |
| Eye Irritation | May cause redness, swelling, pain, tearing, and blurred vision. |
| Allergic Skin Reaction | May cause an allergic skin reaction, including redness, swelling, and blistering. |
| Aquatic Toxicity | May be toxic to aquatic life with long-lasting effects. |
Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, the following personal protective equipment is essential.
Recommended Personal Protective Equipment:
| Equipment | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | To prevent skin contact and potential irritation or allergic reactions. |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles | To protect eyes from splashes or airborne particles of the compound. |
| Skin and Body Protection | Laboratory coat | To prevent contamination of personal clothing. |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. If creating dust or aerosols, a NIOSH-approved respirator may be necessary. | To prevent inhalation of airborne particles. |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.
Step 1: Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep it away from strong oxidizing agents.
Step 2: Preparation and Handling
-
Work in a well-ventilated area, such as a chemical fume hood, especially when handling the powdered form or preparing solutions.
-
Avoid generating dust.
-
When preparing solutions, slowly add this compound to the solvent (e.g., DMSO, ethanol) to prevent splashing.
-
Use dedicated labware and clean it thoroughly after use.
Step 3: Spill Cleanup
-
In case of a spill, wear appropriate PPE.
-
For solid spills, carefully sweep up the material to avoid creating dust and place it in a designated, sealed container for disposal.
-
For liquid spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.
-
Ventilate the area of the spill.
Step 4: First Aid Measures
-
If on skin: Wash with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.
Step 5: Disposal
-
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.
-
Do not allow the substance to enter drains or waterways.
-
Empty containers should be treated as hazardous waste unless thoroughly cleaned.
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
